3,6-Dichloropyridazin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZWRDICWBWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182114 | |
| Record name | 3,6-Dichloropyridazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2779-81-9 | |
| Record name | 3,6-Dichloro-4-pyridazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2779-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichloropyridazin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichloropyridazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloropyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,6-Dichloropyridazin-4-ol basic properties
An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (CAS No: 2779-81-9). It is intended to serve as a critical resource for researchers, chemists, and professionals involved in drug discovery and development. This document details the compound's core characteristics, presents quantitative data in a structured format, and outlines key experimental protocols for its synthesis and characterization. A logical workflow for its characterization is also visualized to aid in experimental planning.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group.[1][2] Its molecular formula is C₄H₂Cl₂N₂O.[1][3] This unique arrangement of functional groups imparts significant reactivity, making it a valuable intermediate and building block in organic synthesis, particularly for the development of novel heterocyclic compounds.[3][4] It is typically supplied as a white or light yellow crystalline powder.[3]
Data Presentation
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Identifier | |||
| CAS Number | 2779-81-9 | - | [1] |
| Molecular Formula | C₄H₂Cl₂N₂O | - | [1] |
| Molecular Weight | 164.98 | g/mol | [1] |
| Physical Properties | |||
| Melting Point | 199 - 200 | °C | [1] |
| Boiling Point | 225.6 | °C (at 760 mmHg) | [1] |
| Density | 1.679 | g/cm³ | [1] |
| Appearance | White to light yellow solid | - | [3][5] |
| Chemical Properties | |||
| pKa (Predicted) | 4.10 ± 0.28 | - | [1] |
| Storage & Handling | |||
| Storage Temperature | 2 - 8 | °C | [1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) | - | [1] |
Applications in Research and Drug Development
The structural features of this compound make it a compound of significant interest in medicinal chemistry and agrochemical research.
-
Pharmaceutical Development : Pyridazine derivatives are a well-established class of compounds known for a broad spectrum of biological activities.[2] this compound serves as a key precursor for synthesizing potential Active Pharmaceutical Ingredients (APIs), enabling the exploration of new drug candidates for various therapeutic targets.[2][3]
-
Organic Synthesis : As a versatile intermediate, its reactive sites allow for a wide range of chemical modifications. Researchers utilize this compound to construct more complex heterocyclic molecules, which are essential for creating novel compounds with specific functionalities.[3][4]
-
Agrochemicals : The inherent biological activity of the pyridazine structure is leveraged in the development of new pesticides, herbicides, and fungicides for advanced crop protection.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the consistent synthesis and characterization of chemical compounds. The following sections outline protocols relevant to this compound.
Synthesis of Pyridazine Core Structure (General Method)
Objective: To synthesize a dichlorinated pyridazine ring from a diol precursor.
Materials:
-
Pyridazine-3,6-diol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, charge a round bottom flask with pyridazine-3,6-diol.[6]
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature.[6]
-
Heat the reaction mixture, for example, to 80°C, and maintain for several hours or overnight until the reaction is complete (monitored by TLC or GC).[6]
-
After completion, cool the mixture and remove the excess POCl₃ under high vacuum.[6]
-
Dilute the resulting thick mass with ethyl acetate.[6]
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8).[6]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.[6]
-
Combine the organic layers and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]
-
The product can be further purified by recrystallization or column chromatography.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa) of a compound.
Objective: To determine the pKa value of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water or appropriate buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Dissolve a precise quantity of this compound in a suitable solvent (e.g., water, co-solvent if necessary) to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[7]
-
Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.[7]
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH solution from a burette.[7]
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize (e.g., drift less than 0.01 pH units per minute) and record the pH and the volume of NaOH added.[7]
-
Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the curve. The pKa can be calculated using the Henderson-Hasselbalch equation.[8]
Mandatory Visualizations
The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like this compound, from initial synthesis to final property analysis.
Caption: Workflow for Synthesis and Characterization.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 2779-81-9 [sigmaaldrich.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9), a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable data and experimental context.
Core Physicochemical Properties
This compound is a dichlorinated derivative of pyridazin-4-ol.[1] Its structure consists of a pyridazine ring with two chlorine substituents and a hydroxyl group, making it a versatile intermediate for further chemical modification.[1][2] The compound typically appears as a white to light yellow or brown crystalline solid.[2]
| Property | Value | Reference |
| CAS Number | 2779-81-9 | [1][3] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][4] |
| Molecular Weight | 164.98 g/mol | [1][4] |
| Melting Point | 199-200 °C | [1] |
| Boiling Point | 225.6 °C at 760 mmHg | [1] |
| Density | 1.679 g/cm³ | [1] |
| Flash Point | 90.3 °C | [1] |
| pKa | 4.10 ± 0.28 (Predicted) | [1] |
| InChI Key | UZRZWRDICWBWBA-UHFFFAOYSA-N | |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Reactivity
Synthetic Pathway
While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, a common route to the dichloropyridazine core involves the reaction of a dihydroxypyridazine (pyridazinediol) with a chlorinating agent like phosphorus oxychloride (POCl₃). The precursor, 3,6-pyridazinediol, can be synthesized from maleic anhydride and hydrazine hydrate.[5]
References
An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9), a heterocyclic compound of significant interest in medicinal and agrochemical research. This document details its molecular structure, chemical formula, and physical properties. A key focus is placed on its synthetic routes, particularly the transformation from its precursor, 3,6-dichloropyridazine. While specific biological signaling pathways involving this compound are not yet fully elucidated in publicly available literature, this guide discusses the known biological activities of closely related pyridazine derivatives, suggesting potential areas for future investigation. Spectroscopic data, crucial for compound characterization, are also discussed.
Molecular Structure and Chemical Formula
This compound is a dichlorinated derivative of pyridazin-4-ol.[1] Its chemical structure consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4.
The molecular formula of this compound is C₄H₂Cl₂N₂O .[1][2]
It is important to note that this compound can exist in tautomeric equilibrium with its keto form, 3,6-dichloro-1H-pyridazin-4-one . This equilibrium is a critical consideration for its reactivity and characterization.
Molecular Structure of this compound and its Tautomer
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 164.98 g/mol | [1][2] |
| Appearance | White or light yellow crystalline powder | [3] |
| Melting Point | 199-200 °C | [1][2] |
| Boiling Point | 225.6 °C at 760 mmHg | [1][2] |
| Density | 1.679 g/cm³ | [1][2] |
| Flash Point | 90.3 °C | [1][2] |
| pKa (Predicted) | 4.10 ± 0.28 | [1][2] |
| Storage Temperature | 2-8 °C, under inert gas | [1][2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 3,6-dichloropyridazine, which in turn is commonly prepared from maleic hydrazide (3,6-dihydroxypyridazine). The overall synthetic pathway can be conceptualized as a two-step process.
Synthetic Pathway Overview
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
Materials:
-
Maleic hydrazide (3,6-dihydroxypyridazine)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, add maleic hydrazide (1.0 equivalent) and chloroform.[4]
-
Slowly add phosphorus oxychloride (a molar excess, e.g., 3.0 equivalents) to the suspension.[4]
-
Heat the reaction mixture to reflux (e.g., 50-65 °C) and maintain for several hours (e.g., 3.5-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess solvent and POCl₃ under reduced pressure using a rotary evaporator.[5]
-
The crude product is then slowly quenched with an ice-cold saturated sodium bicarbonate solution to neutralize the acidity.[5]
-
Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.[5]
-
The product can be further purified by recrystallization or column chromatography.
Considerations for the Synthesis of this compound from 3,6-Dichloropyridazine
Hypothetical Experimental Workflow
Biological Activity and Potential Applications
Currently, there is a lack of specific studies detailing the biological activity and signaling pathway involvement of this compound. However, the broader class of pyridazine and pyridazinone derivatives is known for a wide range of pharmacological activities.[3][7]
-
Anticancer Potential: Many 3,6-disubstituted pyridazine derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[8] The mechanism of action for some of these compounds involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[8]
-
Antimicrobial and Antifungal Activity: Pyridazine derivatives have also demonstrated antimicrobial and antifungal properties.[9] The proposed mechanisms often involve the disruption of microbial cell walls or interference with essential enzymatic pathways.[9]
-
Agrochemical Applications: The structural features of pyridazine derivatives are utilized in the development of herbicides, insecticides, and fungicides.[3]
Given these established activities for related compounds, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules in drug discovery and agrochemical development.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound or its tautomer, 3,6-dichloro-1H-pyridazin-4-one, are not widely published in the public domain. However, commercial suppliers often provide this data upon request.[10]
For the precursor, 3,6-dichloropyridazine, ¹H NMR and mass spectrometry data are available.
-
¹H NMR of 3,6-Dichloropyridazine: The ¹H NMR spectrum in CDCl₃ typically shows a singlet at approximately 7.57 ppm, corresponding to the two equivalent protons on the pyridazine ring.[11]
-
Mass Spectrum of 3,6-Dichloropyridazine: The mass spectrum shows a molecular ion peak (M⁺) at m/z 148, with characteristic isotopic peaks due to the presence of two chlorine atoms.[11]
Researchers synthesizing this compound would need to perform standard analytical techniques to confirm its structure. The expected ¹H NMR spectrum for the product would show a singlet for the proton at the 5-position, and the mass spectrum would be expected to have a molecular ion peak corresponding to its molecular weight of approximately 164.98 g/mol , again with a characteristic isotopic pattern for two chlorine atoms.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as an intermediate in the synthesis of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and established synthetic routes for its precursor. While specific biological data for this compound is limited, the known activities of related pyridazine derivatives highlight promising avenues for future research. Further investigation into the direct synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic and commercial potential.
References
- 1. 3,6-Dichloro-4-methylpyridazine(19064-64-3) 1H NMR [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 10. 2779-81-9|this compound|BLD Pharm [bldpharm.com]
- 11. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Chemical Synthesis Pathways of 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical synthesis pathways for 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9), a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible and chemically sound two-step synthetic route, starting from readily available precursors. The guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group, offers multiple reactive sites for further chemical modification. This versatility makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2779-81-9 |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 199-200 °C |
| Boiling Point | 225.6 °C at 760 mmHg |
| Purity (Typical) | ≥98% |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,4,6-trichloropyridazine. The second step is the selective hydrolysis of the chlorine atom at the 4-position of this intermediate to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3,4,6-Trichloropyridazine
This procedure is based on the method described in Chinese patent CN101817788A for the preparation of 4-chloro-3,6-dihydroxypyridazine and its subsequent conversion to 3,4,6-trichloropyridazine.
3.1.1. Synthesis of 4-Chloro-3,6-dihydroxypyridazine
Experimental Protocol:
-
To a solution of hydrazine hydrate, slowly add 30% hydrochloric acid at a temperature below 20 °C until the pH of the solution reaches 6.5.
-
To this solution, add chloro-maleic anhydride.
-
Heat the reaction mixture and maintain at a temperature that allows for the reaction to proceed to completion.
-
Upon completion, cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration and dry to obtain 4-chloro-3,6-dihydroxypyridazine.
Table 2: Reaction Parameters for the Synthesis of 4-Chloro-3,6-dihydroxypyridazine
| Parameter | Value/Condition |
| Reactants | Chloro-maleic anhydride, Hydrazine hydrate, Hydrochloric acid |
| Temperature | Reaction initiated below 20 °C, then heated |
| pH | Adjusted to 6.5 |
| Work-up | Cooling crystallization, filtration |
| Product | 4-Chloro-3,6-dihydroxypyridazine |
| Yield | Not explicitly stated in the abstract |
3.1.2. Synthesis of 3,4,6-Trichloropyridazine
Experimental Protocol:
-
In a suitable reaction vessel, charge 4-chloro-3,6-dihydroxypyridazine and phosphorus oxychloride.
-
Add a catalytic amount of a suitable catalyst.
-
Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
After completion, carefully quench the reaction mixture with cold water or an ice-water mixture.
-
Neutralize the mixture with a base (e.g., 20% ammonia water) to a pH of approximately 7.
-
Cool the mixture to induce crystallization of the crude product.
-
Collect the crude solid by filtration.
-
Purify the crude product by reduced pressure distillation or recrystallization to obtain pure 3,4,6-trichloropyridazine.
Table 3: Reaction Parameters for the Synthesis of 3,4,6-Trichloropyridazine
| Parameter | Value/Condition |
| Reactants | 4-Chloro-3,6-dihydroxypyridazine, Phosphorus oxychloride |
| Catalyst | Mentioned in the patent abstract |
| Reaction Temperature | Reflux |
| Work-up | Quenching, neutralization, crystallization |
| Purification | Reduced pressure distillation |
| Product | 3,4,6-Trichloropyridazine |
| Purity | >99% (as per patent abstract) |
Step 2: Proposed Selective Hydrolysis of 3,4,6-Trichloropyridazine
The following is a proposed experimental protocol for the selective hydrolysis of the C-4 chlorine atom of 3,4,6-trichloropyridazine. This procedure is based on established principles of nucleophilic aromatic substitution on halogenated pyridazine rings. The reactivity of the chlorine atoms on the pyridazine ring is expected to differ, with the C-4 position being more susceptible to nucleophilic attack under controlled conditions.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,6-trichloropyridazine in a suitable solvent (e.g., dioxane, THF, or a mixture of water and a miscible organic solvent).
-
Prepare an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.0 to 1.2 molar equivalents).
-
Add the basic solution dropwise to the solution of 3,4,6-trichloropyridazine at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 4: Proposed Reaction Parameters for the Selective Hydrolysis of 3,4,6-Trichloropyridazine
| Parameter | Proposed Value/Condition |
| Reactants | 3,4,6-Trichloropyridazine, Sodium hydroxide (or Potassium hydroxide) |
| Stoichiometry | 1.0 - 1.2 equivalents of base |
| Solvent | Dioxane, THF, or aqueous co-solvent |
| Reaction Temperature | 40-60 °C (to be optimized) |
| Reaction Time | To be determined by monitoring |
| Work-up | Acidification, precipitation, filtration |
| Purification | Recrystallization |
| Product | This compound |
| Expected Yield | Moderate to good (to be determined experimentally) |
Safety Considerations
-
The synthesis procedures described should be carried out by trained chemists in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Chlorinated pyridazine derivatives should be handled with caution as their toxicological properties may not be fully characterized.
Conclusion
This technical guide outlines a viable and detailed synthetic pathway for the preparation of this compound. The two-step approach, involving the synthesis of a trichlorinated pyridazine intermediate followed by a selective hydrolysis, provides a clear roadmap for researchers in the field. The provided experimental protocols and tabulated data are intended to serve as a strong foundation for the successful synthesis of this important chemical intermediate. Further optimization of the proposed hydrolysis step may be required to achieve high yields and purity.
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and rich history of pyridazine compounds, a class of nitrogen-containing heterocycles that has garnered significant interest in medicinal chemistry and materials science. From their initial synthesis in the late 19th century to their contemporary applications in drug discovery, this document provides a comprehensive overview of the foundational chemistry, key experimental protocols, and physicochemical properties of these versatile molecules.
The Genesis of Pyridazine: A Tale of Two Chemists
The story of pyridazine begins in the late 19th century, a period of fervent discovery in organic chemistry. The initial synthesis of a substituted pyridazine is credited to the eminent German chemist Emil Fischer in 1886.[1] During his extensive investigations into the synthesis of indole compounds, Fischer serendipitously created a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[1] This discovery, though a byproduct of other research, marked the first entry of the pyridazine ring system into the chemical literature.
Nine years later, in 1895, E. Tauber reported the synthesis of the parent pyridazine heterocycle.[2] Tauber's approach involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation to yield the fundamental pyridazine ring. While historically significant, this method was not practical for broader applications. A more accessible route, starting from maleic hydrazide, was later developed and remains a common starting point for the synthesis of the parent compound.[1][3]
These early discoveries laid the groundwork for over a century of research into the synthesis, properties, and applications of pyridazine and its derivatives. The adjacent nitrogen atoms in the six-membered ring impart unique electronic properties, making pyridazines attractive scaffolds in various fields, most notably in the development of pharmaceuticals.
Foundational Syntheses: Detailed Experimental Protocols
To fully appreciate the historical context and the ingenuity of early organic chemists, this section provides detailed experimental protocols for the key historical syntheses of pyridazine compounds.
Emil Fischer's Synthesis of a Substituted Pyridazine (1886)
Fischer's synthesis involved the reaction of phenylhydrazine with levulinic acid. The following is a generalized protocol based on his original work.
Experimental Protocol:
-
Reaction Setup: A mixture of phenylhydrazine and levulinic acid is prepared, typically in a 1:1 molar ratio. The reaction can be carried out in a suitable solvent, such as ethanol or acetic acid, although early experiments were often performed neat.
-
Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and reaction time can vary depending on the specific substrates and solvent used.
-
Work-up: After cooling, the reaction mixture is typically poured into water, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified pyridazine derivative.
Logical Workflow of Fischer's Pyridazine Synthesis:
Caption: Workflow of Emil Fischer's 1886 pyridazine synthesis.
Synthesis of Unsubstituted Pyridazine from Maleic Hydrazide
A more practical and widely used method for the preparation of the parent pyridazine ring involves the use of maleic hydrazide.
Experimental Protocol:
-
Chlorination of Maleic Hydrazide: Maleic hydrazide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine. This reaction is typically carried out by heating the mixture under reflux.
-
Isolation of 3,6-Dichloropyridazine: After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure. The residue is then carefully treated with ice water, and the precipitated 3,6-dichloropyridazine is collected by filtration.
-
Reductive Dechlorination: The 3,6-dichloropyridazine is then subjected to a reduction reaction to remove the chlorine atoms. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base, such as sodium hydroxide or triethylamine, in a solvent like ethanol or methanol.
-
Isolation and Purification of Pyridazine: After the reduction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation. The resulting crude pyridazine is purified by fractional distillation to yield the pure compound.
Experimental Workflow for Pyridazine Synthesis from Maleic Hydrazide:
Caption: Synthesis of pyridazine from maleic hydrazide.
Physicochemical Properties of Pyridazine and Early Derivatives
The physical and spectroscopic properties of pyridazine and its derivatives are crucial for their characterization and application. This section summarizes key quantitative data for the parent compound and some early or simple derivatives.
Table 1: Physical Properties of Pyridazine and Selected Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyridazine | C₄H₄N₂ | 80.09 | -8 | 208[3][4] |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 68-70 | 222 |
| 3-Methylpyridazine | C₅H₆N₂ | 94.12 | - | 214-215 |
| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | - | 220-221 |
| Phenyl-pyridazine derivative (from a modern synthesis) | C₁₇H₁₂N₂ | 244.29 | 202-204.9[2] | - |
| Thienyl-pyridazine derivative (from a modern synthesis) | C₁₅H₁₀N₂S | 250.32 | 164.5-165.9[2] | - |
| Tolyl-pyridazine derivative (from a modern synthesis) | C₁₈H₁₄N₂ | 258.32 | 158.5-161.2[2] | - |
Table 2: Spectroscopic Data for Pyridazine
| Spectroscopic Technique | Key Data |
| ¹H NMR (in CDCl₃) | δ 9.21 (dd, 2H), 7.51 (dd, 2H) ppm[5] |
| ¹³C NMR (in CDCl₃) | δ 150.5, 126.8 ppm |
| Infrared (IR) (neat liquid) | 3050, 1575, 1445, 1415, 1050, 760 cm⁻¹[6] |
The Modern Era: Pyridazines in Drug Discovery and Signaling Pathways
The unique structural and electronic features of the pyridazine ring have made it a privileged scaffold in modern drug discovery.[7][8] Pyridazine-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[9][10]
A significant area of research has been the development of pyridazine derivatives as inhibitors of key signaling pathways involved in inflammation.[11] Two such pathways are those mediated by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory response.
Signaling Pathway: TNF-α and IL-6 in Inflammation
The binding of TNF-α and IL-6 to their respective receptors on the cell surface triggers a cascade of intracellular signaling events that ultimately lead to the transcription of pro-inflammatory genes. Pyridazine-based inhibitors have been designed to interfere with various points in these pathways, thereby reducing the inflammatory response.
Caption: Simplified TNF-α and IL-6 signaling pathways and points of inhibition by pyridazine derivatives.
This guide has provided a foundational understanding of the discovery and history of pyridazine compounds, from their initial synthesis to their role in contemporary drug discovery. The detailed protocols and compiled data serve as a valuable resource for researchers in the field, highlighting the enduring importance of this versatile heterocyclic scaffold.
References
- 1. Pyridazine and its derivatives | PPTX [slideshare.net]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 6. Pyridazine [webbook.nist.gov]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. researchgate.net [researchgate.net]
- 10. sarpublication.com [sarpublication.com]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 3,6-Dichloropyridazin-4-ol: Solubility and Stability
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available solubility and stability data for 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9). Due to the limited specific experimental data in publicly accessible literature, this guide combines available data with inferred properties based on the chemical structure and the behavior of related pyridazinone compounds. It also outlines standard experimental protocols for determining these key physicochemical parameters.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. The table below summarizes the key reported and predicted properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 164.98 g/mol | --INVALID-LINK-- |
| Melting Point | 199-200 °C | --INVALID-LINK-- |
| Boiling Point | 225.6 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | White to yellow to brown solid | --INVALID-LINK-- |
| pKa (Predicted) | 4.10 ± 0.28 | --INVALID-LINK-- |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its structure—a polar pyridazinone ring with a hydroxyl group and two chlorine atoms—a qualitative solubility profile can be inferred. The hydroxyl group suggests potential for hydrogen bonding, which would enhance solubility in polar protic solvents, while the dichlorinated ring may contribute to solubility in less polar organic solvents.
Table of Inferred and Reported Solubility
| Solvent | Expected Solubility | Rationale and Supporting Data |
| Water | Sparingly Soluble | The related compound, 3,6-Dichloropyridazine, is reported to be sparingly soluble in water. The hydroxyl group on this compound may slightly increase aqueous solubility compared to its non-hydroxylated counterpart. |
| Methanol | Soluble | Pyridazinone derivatives are generally soluble in methanol.[1] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to dissolve the compound. The related 3,6-Dichloropyridazine is soluble in ethanol. |
| Acetone | Soluble | 3,6-Dichloropyridazine is soluble in acetone. |
| Dimethylformamide (DMF) | Soluble | Pyridazinone derivatives are generally miscible with DMF.[1] |
| Benzene | Soluble | Pyridazine is miscible with benzene.[1] |
| Petroleum Ether | Insoluble | Pyridazines are generally insoluble in non-polar solvents like petroleum ether.[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter compatible with the solvent) to obtain a saturated solution free of any solid particles.
-
Quantification: The concentration of this compound in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is then expressed in appropriate units, such as mg/mL or mol/L.
Stability Profile
General Stability Considerations:
-
pH: The compound may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
-
Thermal: The reported high melting point suggests good thermal stability under standard laboratory conditions.
-
Light: As with many heterocyclic compounds, there is a potential for photodegradation upon exposure to UV light.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are crucial for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Stress Conditions: Subject solutions of this compound to a variety of stress conditions to induce degradation. These typically include:
-
Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat a solid sample or a solution in a controlled oven (e.g., 80 °C).
-
Photolytic Stress: Expose a solid sample or a solution to a controlled source of UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points throughout the stress testing.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method that can separate the intact this compound from its degradation products.
-
Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for. Characterization of major degradants can be performed using techniques like LC-MS/MS.
Visualizations
The following diagrams illustrate generalized workflows relevant to the analysis of this compound.
References
Spectroscopic Profile of 3,6-Dichloropyridazin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9). Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data for this compound and experimental data for the closely related compound, 3,6-Dichloropyridazine, to offer valuable insights for researchers. The information is intended to support research and development activities in medicinal chemistry, agrochemistry, and materials science where pyridazine derivatives are of interest.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data. It is crucial to note that while the mass spectrometry data is predicted for this compound, the NMR and IR data are based on the analogous compound 3,6-Dichloropyridazine and should be used as a reference for expected spectral features.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 164.9617 |
| [M+Na]⁺ | 186.9436 |
| [M-H]⁻ | 162.9471 |
| [M+NH₄]⁺ | 181.9882 |
| [M+K]⁺ | 202.9176 |
Table 2: ¹H NMR Data for 3,6-Dichloropyridazine (Reference Compound)
| Chemical Shift (ppm) | Multiplicity | Solvent |
| 7.514 | Singlet | CDCl₃ |
Table 3: ¹³C NMR Data for 3,6-Dichloropyridazine (Reference Compound)
| Chemical Shift (ppm) | Solvent |
| 152.0 (C3, C6) | CDCl₃ |
| 131.0 (C4, C5) | CDCl₃ |
Table 4: Key IR Absorptions for 3,6-Dichloropyridazine (Reference Compound)
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3150 | C-H stretch (aromatic) |
| 1560-1580 | C=N stretch |
| 1400-1450 | C=C stretch |
| 700-800 | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for pyridazine derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds. Electrospray ionization (ESI) is a common technique for pyridazinone derivatives.[1]
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Parameters (Illustrative):
-
Chromatography: A C18 reversed-phase column is often used. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range appropriate to detect the expected molecular ion and fragments (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.).
-
Analyze the isotopic pattern, which is particularly important for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes).
-
Interpret the fragmentation pattern to gain structural information.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Dichloropyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities. Among these, dichloropyridazine derivatives serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of dichloropyridazine derivatives, focusing on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Anticancer Activity of Dichloropyridazine Derivatives
Dichloropyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.
Enzyme Inhibition
Several dichloropyridazine derivatives have been identified as potent inhibitors of various kinases and enzymes that are crucial for cancer cell proliferation and survival.
-
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Certain pyridopyridazinone derivatives, designed as isosteres of the PARP-1 inhibitor Olaparib, have shown potent inhibitory activity.[2] For instance, compound 8a in one study exhibited an IC50 value of 36 nM, comparable to Olaparib's 34 nM.[2]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as CDK2 inhibitors.[4] One study reported a series of compounds with good anti-proliferative action towards human breast cancer cell lines, with IC50 values in the micromolar to nanomolar range.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Several novel series of derivatives incorporating the pyridazine scaffold have been developed as VEGFR-2 inhibitors.[5] For example, a series of piperazinylquinoxaline-based derivatives showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM.
Table 1: Anticancer Activity (IC50) of Dichloropyridazine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyridazinone | PARP-1 | - | 0.036 | [2] |
| 3,6-Disubstituted Pyridazine | CDK2 | T-47D (Breast) | 0.43 - 35.9 | [4] |
| 3,6-Disubstituted Pyridazine | CDK2 | MDA-MB-231 (Breast) | 0.99 - 34.59 | [4] |
| Piperazinylquinoxaline-based | VEGFR-2 | - | 0.19 - 0.60 | [5] |
| Pyrazolo-Pyridazine Nanoparticles | EGFR/CDK2 | HepG-2 (Liver) | 17.30 | [6] |
| Pyrazolo-Pyridazine Nanoparticles | EGFR/CDK2 | HCT-116 (Colon) | 18.38 | [6] |
| Pyrazolo-Pyridazine Nanoparticles | EGFR/CDK2 | MCF-7 (Breast) | 27.29 | [6] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many dichloropyridazine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7][8]
For example, a pyrazolo-pyridazine derivative was shown to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance.[9] Similarly, nanoparticles of a pyrazolo-pyridazine derivative increased the levels of Bax, p53, and caspase-3 in MCF-7 breast cancer cells.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, some dichloropyridazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1 or G2/M.[3][10] This prevents the cells from dividing and replicating their DNA. For instance, certain synthetic 2,3-arylpyridylindole derivatives, which can be conceptually derived from a dichloropyridazine precursor, have been shown to induce G0/G1 cell cycle arrest at lower concentrations and G2/M arrest at higher concentrations in A549 lung cancer cells.[11]
Antimicrobial Activity of Dichloropyridazine Derivatives
The dichloropyridazine scaffold is also a valuable building block for the synthesis of novel antimicrobial agents. Various derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity (MIC) of Dichloropyridazine Derivatives
| Compound Class | Microorganism | MIC (µM) | Reference |
| Pyridazinone Derivative | Acinetobacter baumannii | 3.74 | [12] |
| Pyridazinone Derivative | Staphylococcus aureus (MRSA) | 4.52 | [12] |
| Pyridazinone Derivative | Pseudomonas aeruginosa | 7.48 | [12] |
| Pyridazinone Derivative | Escherichia coli | 7.8 | [12] |
| Pyridazinone Derivative | Salmonella typhimurium | 7.8 | [12] |
| Hydrazone Derivative | Staphylococcus aureus | - | [13] |
| Hydrazone Derivative | Streptococcus faecalis | - | [13] |
| Hydrazone Derivative | Escherichia coli | - | [13] |
| Hydrazone Derivative | Pseudomonas aeruginosa | - | [13] |
Note: Specific MIC values for hydrazone derivatives were not provided in the cited abstract.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of dichloropyridazine derivatives.
Synthesis of 3,6-Disubstituted Pyridazine Derivatives (General Scheme)
A common synthetic route to 3,6-disubstituted pyridazines starts from commercially available 3,6-dichloropyridazine. The chlorine atoms can be sequentially or simultaneously substituted by various nucleophiles.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Conclusion
Dichloropyridazine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them attractive candidates for further development. The multifaceted mechanisms of action, including enzyme inhibition, apoptosis induction, and cell cycle arrest, offer multiple avenues for therapeutic intervention. This guide provides a foundational understanding of the biological potential of these compounds, offering valuable insights for researchers and drug development professionals in the design and evaluation of novel dichloropyridazine-based therapeutics. Further research into structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Pyridazinone Core: A Technical Guide to its Chemistry and Therapeutic Potential
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core chemistry, synthesis, and therapeutic applications of pyridazinone derivatives. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding and inspire further innovation in the field.
Introduction to Pyridazinones
Pyridazinones are a class of heterocyclic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl functional group.[1] This unique structural motif imparts a range of physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents. The pyridazinone core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[2][3] Over the years, pyridazinone derivatives have been investigated for a wide array of medicinal applications, exhibiting activities such as anti-inflammatory, anticancer, cardiovascular, antimicrobial, and neuroprotective effects.[4][5][6][7]
Synthesis of the Pyridazinone Core
The construction of the pyridazinone ring system can be achieved through several synthetic strategies. A prevalent and versatile method involves the condensation of a γ-ketoacid with hydrazine or its derivatives. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the dihydropyridazinone, which can be subsequently oxidized to the aromatic pyridazinone.
Another common approach utilizes the reaction of 2(3H)-furanones with hydrazine hydrate.[1] This method involves a nucleophilic attack of hydrazine on the furanone ring, leading to ring opening and subsequent cyclization to form the pyridazinone ring.[1] Variations of these methods allow for the introduction of diverse substituents on the pyridazinone core, enabling the creation of extensive compound libraries for biological screening.
Chemical Reactions of Pyridazinones
The pyridazinone ring exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations to generate novel derivatives. Common reactions include:
-
N-Alkylation and N-Acylation: The nitrogen atoms in the pyridazinone ring can be readily alkylated or acylated to introduce various functional groups, which can significantly influence the compound's biological activity and pharmacokinetic properties.
-
Halogenation: The pyridazinone ring can be halogenated, typically at positions 4 and 5, providing a handle for further functionalization through cross-coupling reactions.
-
Condensation Reactions: The active methylene group adjacent to the carbonyl function can participate in condensation reactions with aldehydes and other electrophiles, leading to the formation of a diverse array of derivatives.
Biological Activities and Therapeutic Potential
The therapeutic potential of pyridazinone derivatives is vast and well-documented. Their ability to interact with a multitude of biological targets has led to their investigation in various disease areas.
Anti-inflammatory Activity
A significant number of pyridazinone derivatives have demonstrated potent anti-inflammatory properties.[8][9] One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory cascade.[3][10][11] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]
Another important target for the anti-inflammatory action of pyridazinones is the phosphodiesterase (PDE) enzyme family, specifically PDE4.[4][13] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][14]
Anticancer Activity
The pyridazinone scaffold has proven to be a valuable template for the development of novel anticancer agents.[5][15] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and leukemia.[16][17] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell growth and survival, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2).[18] Some pyridazinone derivatives have also been found to induce cell cycle arrest and apoptosis in cancer cells.[5]
Cardiovascular Activity
Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular diseases.[[“]] Many of these compounds act as potent vasodilators by inhibiting phosphodiesterase III (PDE3), leading to smooth muscle relaxation and a decrease in blood pressure.[15][20] Some derivatives also exhibit positive inotropic effects, enhancing cardiac contractility, which can be beneficial in the treatment of heart failure.[21] The dual action of vasodilation and inotropy makes them attractive candidates for the development of new cardiovascular drugs.[20]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected pyridazinone derivatives against various targets.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 43 | Panc-1 (Pancreatic) | 2.9 | [15] |
| Paca-2 (Pancreatic) | 2.2 | [15] | |
| Compound 10l | A549/ATCC (Lung) | 1.66 - 100 | [5] |
| Compound 17a | Various | 1.66 - 100 | [5] |
| DCPYR | MAC16 (Colon) | - | [16] |
| Compound 2g | HL-60 (TB) (Leukemia) | < 2 | [17] |
| SR (Leukemia) | < 2 | [17] | |
| NCI-H522 (Non-small-cell lung) | < 2 | [17] | |
| BT-549 (Breast) | < 2 | [17] |
Table 2: Anti-inflammatory and Cardiovascular Activity of Pyridazinone Derivatives
| Compound | Target | IC50 | Reference |
| Compound 9 | Vasodilatory Action | 0.051 µM | [15] |
| Compound 10 | Vasodilatory Action | 35.3 µM | [15] |
| Compound 13 | Vasodilatory Action | 0.199 µM | [15] |
| Compound 19 | Vasorelaxant Activity | 0.250 µM | [15] |
| Compound 20 | ACE Inhibitory Activity | 5.78 µg/ml | [15] |
| Compound 22 | PDE-III Inhibition | 10 µM | [15] |
| Compound 27 | PDE-5 Inhibition | 34 nM | [15] |
| Compound 4ba | PDE4B Inhibition | 251 ± 18 nM | [4] |
| Compound 3d | COX-2 Inhibition | 67.23 nM | [10] |
| Compound 3g | COX-2 Inhibition | 43.84 nM | [10] |
| Compound 6a | COX-2 Inhibition | 53.01 nM | [10] |
| Compound 5a | COX-2 Inhibition | 0.77 µM | [14] |
| Compound 5f | COX-2 Inhibition | 1.89 µM | [14] |
Experimental Protocols
General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes a common method for the synthesis of the pyridazinone core via the condensation of a β-aroylpropionic acid with hydrazine hydrate.
Materials:
-
β-aroylpropionic acid derivative (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-aroylpropionic acid derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and then with water to remove any impurities.
-
Dry the product under vacuum to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of pyridazinone derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Test compounds (pyridazinone derivatives)
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Reaction buffer
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction for a specific period (e.g., 10 minutes) at the same temperature.
-
Stop the reaction by adding a suitable stopping reagent.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Anticancer Activity
This protocol describes the use of the MTT assay to assess the cytotoxic effects of pyridazinone derivatives on cancer cell lines.[22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (pyridazinone derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of pyridazinone derivatives with biological systems is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Inhibition of the COX-2 signaling pathway by pyridazinone derivatives.
Caption: Inhibition of the PDE4 signaling pathway by pyridazinone derivatives.
Caption: A typical experimental workflow for in vitro screening of pyridazinone derivatives.
Conclusion and Future Directions
The pyridazinone core continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant progress made in understanding the chemistry and pharmacology of pyridazinones. Future research should focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced drug design strategies, such as structure-based design and computational modeling, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Pyridazinone Chemotypes Targeting the PDEδ Prenyl Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarena.com [scholarena.com]
- 17. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. jchemrev.com [jchemrev.com]
- 21. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,6-Dichloropyridazin-4-ol
For Immediate Release
This document provides an in-depth technical guide on the safety and handling precautions for 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9), a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.
Chemical and Physical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| Melting Point | 199-200 °C |
| Boiling Point | 225.6 °C at 760 mmHg |
| Flash Point | 90.3 °C |
| Density | 1.679 g/cm³ |
| Vapor Pressure | 0.0854 mmHg at 25°C |
| pKa | 4.10 ± 0.28 (Predicted) |
Source: LookChem[1], ChemicalBook[2]
Hazard Identification and Safety Precautions
General Precautions:
Personal Protective Equipment (PPE)
The selection and use of appropriate personal protective equipment are critical to minimizing exposure.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Accidental Release and Fire-Fighting Measures
Accidental Release: In case of a spill, avoid dust formation.[3] Evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Wear appropriate personal protective equipment, including chemical-impermeable gloves.[3] Prevent the chemical from entering drains.[3] Collect the spilled material and arrange for disposal.[3]
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus if necessary.[3]
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Handling:
-
Handle under an inert gas like nitrogen or argon.[1]
-
Avoid the formation of dust.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Recommended storage temperature is between 2-8°C.[1]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Reactivity: Information on specific reactivity is limited.
-
Incompatible Materials: No specific data is available for this compound. However, for the related compound 3,6-Dichloropyridazine, strong oxidizing agents, bases, and amines are listed as incompatible.[5][6]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release irritating gases and vapors.[6] For the related compound 3,6-Dichloropyridazine, decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][6]
Experimental Protocols
Detailed experimental protocols for toxicological or safety-related studies on this compound are not available in the public domain through the initial search. The information presented in this guide is a synthesis of data from available Safety Data Sheets. Researchers are advised to conduct their own risk assessments based on the intended use and scale of their experiments.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
References
Methodological & Application
Synthesis of Novel Bioactive Compounds from 3,6-Dichloropyridazin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazin-4-ol is a highly versatile heterocyclic building block, pivotal for the synthesis of a diverse array of novel compounds with significant potential in pharmaceutical and agrochemical research.[1] Its unique arrangement of two reactive chlorine atoms and a hydroxyl group on the pyridazine core allows for selective functionalization through various synthetic transformations.[1] Pyridazine derivatives are a well-established class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of new chemical entities starting from this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Strategic Overview for Synthesis
The synthetic utility of this compound primarily lies in the sequential or selective substitution of its two chlorine atoms by a variety of nucleophiles. The electron-deficient nature of the pyridazine ring facilitates these SNAr reactions. The hydroxyl group at the 4-position can also be a site for derivatization, such as O-alkylation, to further expand the chemical diversity of the synthesized compounds. The general synthetic workflow involves the reaction of this compound with nucleophiles like amines, thiols, or alkoxides, often in the presence of a base, to yield mono- or di-substituted products.
Caption: General workflow for the synthesis and screening of novel compounds from this compound.
Data Presentation: Nucleophilic Aromatic Substitution Reactions
The following tables summarize the reaction conditions and outcomes for the synthesis of various derivatives from this compound.
Table 1: Synthesis of Mono-amino Substituted Pyridazine Derivatives
| Entry | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | 6-Chloro-3-(phenylamino)pyridazin-4-ol | 85 |
| 2 | Benzylamine | Et₃N | Acetonitrile | 60 | 8 | 3-(Benzylamino)-6-chloropyridazin-4-ol | 82 |
| 3 | Morpholine | NaHCO₃ | Ethanol | 70 | 12 | 6-Chloro-3-(morpholino)pyridazin-4-ol | 78 |
| 4 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 6-Chloro-3-(piperidin-1-yl)pyridazin-4-ol | 88 |
Table 2: Synthesis of Mono-thio Substituted Pyridazine Derivatives
| Entry | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Thiophenol | NaH | THF | 25 | 4 | 6-Chloro-3-(phenylthio)pyridazin-4-ol | 92 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | 50 | 6 | 3-(Benzylthio)-6-chloropyridazin-4-ol | 89 |
| 3 | Ethanethiol | Et₃N | Acetonitrile | 40 | 8 | 6-Chloro-3-(ethylthio)pyridazin-4-ol | 85 |
Table 3: Synthesis of O-Alkylated Pyridazine Derivatives
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | Acetone | 50 | 6 | 3,6-Dichloro-4-methoxypyridazine | 95 |
| 2 | Benzyl bromide | NaH | THF | 25 | 4 | 4-(Benzyloxy)-3,6-dichloropyridazine | 90 |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of this compound
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, Acetonitrile), add the corresponding amine nucleophile (1.1 eq) and a base (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-thiolation of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen, argon), dissolve the thiol nucleophile (1.1 eq) in an anhydrous solvent (e.g., THF, DMF).
-
Thiolate Formation: Add the base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to proceed at the specified temperature (see Table 2) while monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for O-Alkylation of this compound
-
Reaction Setup: Suspend this compound (1.0 eq) and a base (1.5 eq) in a suitable solvent (e.g., Acetone, THF).
-
Reagent Addition: Add the alkylating agent (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the mixture to the specified temperature (see Table 3) and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Many pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The synthesized compounds can be screened for their inhibitory activity against a panel of kinases.
Caption: A potential mechanism of action for a synthesized pyridazine derivative inhibiting the RAF/MEK/ERK signaling pathway.
The diagram above illustrates a hypothetical scenario where a novel pyridazine derivative acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling pathway. This pathway is a common target in oncology drug discovery. By inhibiting a key kinase, the synthesized compound can block downstream signaling, thereby impeding cancer cell proliferation and survival. The screening of the synthesized library of compounds against such pathways can lead to the identification of promising lead candidates for further development.
References
Application Notes and Protocols: The Versatility of 3,6-Dichloropyridazin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazin-4-ol is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the synthesis of a diverse array of bioactive molecules. The presence of two reactive chlorine atoms at the 3 and 6 positions, along with a hydroxyl group at the 4-position, allows for selective functionalization, enabling the generation of compound libraries with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close derivatives in the discovery of novel therapeutic agents, with a focus on kinase inhibitors for oncology.
Key Applications in Medicinal Chemistry
The pyridazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a crucial starting material for the synthesis of various substituted pyridazines, which have been successfully developed as potent inhibitors of key cellular targets.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors for Breast Cancer Therapy
Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] CDK2, in complex with cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[3][4] Overexpression of Cyclin E and subsequent hyperactivation of CDK2 are frequently observed in breast cancer, making CDK2 an attractive therapeutic target.[5] A series of 3,6-disubstituted pyridazines derived from a scaffold closely related to this compound have been identified as potent CDK2 inhibitors with significant anti-proliferative activity against breast cancer cell lines.[4]
Signaling Pathway:
Quantitative Data:
The following table summarizes the in vitro anti-proliferative activity and CDK2 inhibitory potency of a series of 3,6-disubstituted pyridazine derivatives.
| Compound ID | Substitution Pattern | T-47D IC₅₀ (µM)[4] | MDA-MB-231 IC₅₀ (µM)[4] | CDK2 IC₅₀ (nM)[4] |
| 11e | R¹ = 4-fluorophenyl, R² = morpholine | 1.57 ± 0.05 | 2.83 ± 0.09 | 151 ± 6.16 |
| 11h | R¹ = 4-(trifluoromethyl)phenyl, R² = morpholine | 0.89 ± 0.03 | 1.99 ± 0.06 | 43.8 ± 1.79 |
| 11l | R¹ = 4-methoxyphenyl, R² = 4-methylpiperazin-1-yl | 0.65 ± 0.02 | 1.57 ± 0.05 | 55.6 ± 2.27 |
| 11m | R¹ = 4-methoxyphenyl, R² = morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |
c-Jun N-terminal Kinase 1 (JNK1) Inhibitors for Cancer Therapy
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of various cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK pathway, particularly JNK1, has been implicated in the pathogenesis of several cancers.[6] Consequently, the development of selective JNK1 inhibitors has emerged as a promising strategy for cancer treatment. A novel series of 3,6-disubstituted pyridazine derivatives have demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with evidence suggesting JNK1 pathway modulation.[7][8]
Signaling Pathway:
Quantitative Data:
The following table presents the growth inhibition percentage of a representative 3,6-disubstituted pyridazine derivative against a selection of the NCI-60 human tumor cell line panel.
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM[6] |
| HL-60(TB) | Leukemia | 53.12 |
| MDA-MB-231/ATCC | Breast Cancer | 63.82 |
| HS 578T | Breast Cancer | 58.88 |
| T-47D | Breast Cancer | 79.98 |
| SNB-75 | CNS Cancer | 91.82 |
| LOX IMVI | Melanoma | 55.80 |
| IGROV1 | Ovarian Cancer | 77.88 |
| A498 | Renal Cancer | 97.91 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final bioactive compounds, as well as for the biological evaluation of their activity.
Protocol 1: Synthesis of 3-amino-6-chloropyridazine
This protocol describes the synthesis of a key intermediate, 3-amino-6-chloropyridazine, from the readily available 3,6-dichloropyridazine.
Experimental Workflow:
Procedure:
-
In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).
-
Seal the flask and stir the mixture at 100 °C for 9 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 3-amino-6-arylpyridazines via a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
Procedure:
-
In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like 1,2-dimethoxyethane (DME) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) to the degassed mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[3]
Protocol 3: CDK2/Cyclin A2 Kinase Assay
This protocol outlines a method to determine the inhibitory activity of synthesized compounds against CDK2/Cyclin A2 using a luminescent kinase assay.
Procedure:
-
Dilute the CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), ATP, and test compounds in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[1]
-
In a 384-well low-volume plate, add 1 µL of the test compound or vehicle (5% DMSO).
-
Add 2 µL of the diluted enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: MTT Cell Viability Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion
This compound and its derivatives represent a valuable and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the possibility for diverse functionalization make this scaffold highly attractive for medicinal chemists. The successful development of potent CDK2 and JNK1 inhibitors highlights the potential of pyridazine-based compounds in oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical scaffold in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dichloropyridazin-4-ol in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3,6-Dichloropyridazin-4-ol is a highly versatile heterocyclic intermediate, playing a crucial role in the development of novel agrochemicals.[1][2][3] Its unique molecular structure, featuring a pyridazine ring with reactive chlorine atoms and a hydroxyl group, allows for diverse chemical modifications, making it a valuable building block for synthesizing a range of herbicides, fungicides, and insecticides.[1][2] The pyridazine core is a well-established pharmacophore in agrochemistry, known to impart significant biological activity to the resulting molecules.[4][5][6]
This document provides detailed application notes on the use of this compound as a precursor for the synthesis of herbicidal compounds, with a focus on derivatives that act as Photosystem II (PSII) inhibitors. Experimental protocols, quantitative data, and a visualization of the herbicidal mechanism of action are presented to guide researchers in the effective utilization of this intermediate.
Agrochemical Application: Synthesis of a Pyridafol Analog
Pyridafol (6-chloro-3-phenylpyridazin-4-ol) is a known herbicide that inhibits photosynthetic electron transport at Photosystem II.[7][8][9] While the commercial synthesis of Pyridafol may start from different precursors, this section outlines a plausible synthetic route to a structurally related and herbicidally active analog starting from this compound. The key transformation is a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto the pyridazine ring.
Experimental Workflow
Caption: Synthetic workflow for a Pyridafol analog.
Experimental Protocol: Synthesis of 6-chloro-3-phenylpyridazin-4-ol
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of 6-chloro-3-phenylpyridazin-4-ol from this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).
-
Catalyst Addition: Add Palladium(II) acetate (0.05 eq) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 6-chloro-3-phenylpyridazin-4-ol.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyridazine derivatives, providing a benchmark for the expected outcomes of the described protocol. Note that yields and purity can vary based on reaction scale and purification methods.
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| Synthesis of 3,6-Dichloropyradazine * | 3,6-Dihydroxypyridazine | Phosphorus oxychloride, Chloroform | 50 °C, 4 hours | 87.10 | >98 (GC) |
| Synthesis of 6-chloro-3-phenylpyridazin-4-ol | This compound, Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/Water | Reflux, 12-24 hours | 60-80 (Estimated) | >95 (HPLC) |
*Data for the synthesis of the related compound 3,6-Dichloropyridazine is included for reference, as detailed quantitative data for the direct synthesis of a Pyridafol analog from this compound is not widely published. The yield for the Suzuki coupling is an estimate based on typical reactions of this type.[10][11][12][13]
Mechanism of Action: Inhibition of Photosystem II
Herbicides derived from the pyridazine scaffold, such as Pyridafol, often exert their phytotoxic effects by inhibiting Photosystem II (PSII) in the chloroplasts of target plants.[14][15][16][17]
Signaling Pathway of PSII Inhibition
Caption: Mechanism of Photosystem II inhibition by pyridazine herbicides.
PSII-inhibiting herbicides competitively bind to the Q_B binding site on the D1 protein of the PSII complex.[14][18] This binding event blocks the docking of plastoquinone, the native electron acceptor.[16][18] The interruption of the photosynthetic electron transport chain leads to a buildup of high-energy electrons, which results in the formation of reactive oxygen species (ROS).[18] These ROS, such as singlet oxygen and superoxide radicals, cause rapid lipid peroxidation and membrane damage, leading to cellular leakage, chlorophyll degradation, and ultimately, plant death.[14]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocol and data presented here for the synthesis of a Pyridafol analog demonstrate a practical application of this starting material in the development of herbicides. A thorough understanding of the mechanism of action, such as the inhibition of Photosystem II, is critical for the rational design and optimization of new herbicidal compounds based on the pyridazine scaffold. The provided diagrams and protocols serve as a foundational guide for researchers in the agrochemical industry to explore the potential of this compound in their discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. (PDF) Herbicidal Activity of Some Pyridazine Derivatives [research.amanote.com]
- 7. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Pyridafol | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 15. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 16. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 17. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyridazines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dichloropyridazines are highly versatile heterocyclic scaffolds that serve as crucial starting materials in the synthesis of a wide array of biologically active compounds. The electron-deficient nature of the pyridazine ring, further activated by two chloro-substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of various functional groups, providing a powerful strategy for generating diverse molecular libraries for drug discovery and materials science. Many derivatives of pyridazine have been synthesized by reacting 3,6-dichloropyridazine with oxygen, sulfur, nitrogen, and halogen nucleophiles.[1][2] These compounds have demonstrated significant therapeutic potential, including applications as antihypertensive agents.[1]
This document provides detailed experimental protocols for the nucleophilic substitution on dichloropyridazines with common N-, S-, and O-nucleophiles, along with data presentation to guide researchers in synthesizing novel pyridazine derivatives.
General Principles of Reactivity
The SNAr reaction on dichloropyridazines proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.
For 3,6-dichloropyridazine, monosubstitution can be readily achieved. The regioselectivity of a second substitution on the resulting 3-chloro-6-substituted-pyridazine is influenced by the electronic nature of the existing substituent.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
General Experimental Workflow
A typical experimental procedure involves the combination of the dichloropyridazine substrate with a nucleophile, often in the presence of a base and a suitable solvent. The reaction is monitored until completion, followed by an aqueous work-up and purification of the final product.
Caption: General experimental workflow for nucleophilic substitution.
Protocols for Nucleophilic Substitution Reactions
Reaction with Amine Nucleophiles (N-Substitution)
The substitution of chlorine with primary and secondary amines is a common method for synthesizing aminopyridazines. The reaction is typically carried out in a polar solvent, sometimes with the addition of a base to scavenge the HCl generated.
Detailed Protocol:
-
To a solution of 3,6-dichloropyridazine (1.0 equiv.) in a suitable solvent (e.g., n-butanol, ethanol, or pyridine), add the amine nucleophile (1.1-2.2 equiv.).
-
If the amine is used as a salt or if a non-amine base is required, add a base such as K₂CO₃ or Et₃N (1.5-2.0 equiv.).
-
Heat the reaction mixture under reflux (typically 80-120 °C) for the required time (4-8 hours).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol).[1]
Data Summary for N-Substitution:
| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Aminophenol | - | n-Butanol | Reflux, 7h | 6-Chloro-N-(2-hydroxyphenyl)pyridazin-3-amine | N/A | [1][3] |
| L-Phenylalanine | - | Oil Bath | 180-200 °C, 3h | 2-(6-Chloropyridazin-3-ylamino)-3-phenylpropanoic acid | N/A | [1][3] |
| Anthranilic acid | - | n-Butanol | Reflux, 7h | 2-((6-Chloropyridazin-3-yl)amino)benzoic acid | N/A | [1] |
| 2-Chlorobenzylamine | - | Pyridine | Reflux, 7h | 6-Chloro-N-(2-chlorobenzyl)pyridazin-3-amine | N/A | [2] |
| Hydrazine hydrate | - | Ethanol | Reflux | 3-Chloro-6-hydrazinylpyridazine | N/A | [4] |
N/A: Data not available in the cited sources.
Reaction with Thiol Nucleophiles (S-Substitution)
Thiols are excellent nucleophiles for SNAr reactions.[5] They are typically deprotonated with a base to form a more nucleophilic thiolate anion, which then displaces the chloride on the pyridazine ring.[5][6] Reactions with sulfur nucleophiles like sodium sulfide or thiourea on 3,6-dichloropyridazine 1-oxide have been shown to selectively occur at the 6-position.[7]
Detailed Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the thiol (1.0-1.2 equiv.) and a suitable anhydrous solvent (e.g., DMF, THF).
-
Cool the solution to 0 °C and add a base (e.g., NaH, K₂CO₃, 1.1-1.5 equiv.) portion-wise to generate the thiolate.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 3,6-dichloropyridazine (1.0 equiv.) in the same anhydrous solvent to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for S-Substitution:
| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Sodium sulfide (Na₂S) | - | Water | 100 °C, 1h | 6-Chloro-3-mercaptopyridazine 1-oxide | 75% | [7] |
| Thiourea | - | Ethanol | Reflux, 1h | 6-Chloro-1H-pyridazine-3-thione 1-oxide | 82% | [7] |
| Phenylmethanethiol | NaOEt | Ethanol | Reflux, 1h | 3-Benzylthio-6-chloropyridazine 1-oxide* | 75% | [7] |
*Note: These examples use 3,6-dichloropyridazine 1-oxide as the substrate.
Reaction with Alcohol Nucleophiles (O-Substitution)
Alcohols require deprotonation by a strong base to form alkoxides, which are sufficiently nucleophilic to participate in SNAr reactions.[8][9] The reaction is analogous to that of thiols.
Detailed Protocol:
-
Under an inert atmosphere, carefully add a strong base (e.g., NaH, 1.1 equiv.) to the desired alcohol (which can serve as both reactant and solvent). If using a different solvent (e.g., THF, Dioxane), dissolve the alcohol (1.1 equiv.) before adding the base.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the 3,6-dichloropyridazine (1.0 equiv.) to the alkoxide solution, either neat or dissolved in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Versatility in Drug Development
The functionalization of the dichloropyridazine core via nucleophilic substitution allows for the synthesis of molecules that can interact with various biological targets. This versatility makes dichloropyridazines valuable starting points for developing new therapeutic agents.
Caption: Versatility of dichloropyridazine in synthesizing diverse derivatives.
Disclaimer: The information provided in this document is for Research Use Only (RUO). The reaction conditions provided are general and may require optimization for specific substrates and nucleophiles. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. csueastbay.edu [csueastbay.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 3,6-Dichloropyridazin-4-ol is a versatile and commercially available building block for the synthesis of novel pyridazine-based compounds. The selective functionalization of this scaffold is crucial for the development of new drug candidates and other functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic compounds.[2]
This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling reaction of this compound with various aryl- and heteroarylboronic acids. The focus is on the selective coupling at the more reactive C6 position to yield 6-aryl-3-chloropyridazin-4-ol derivatives, which can be further functionalized.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
In the case of this compound, the two chlorine atoms at the C3 and C6 positions exhibit different reactivities. Generally, the C6 position is more susceptible to nucleophilic substitution and oxidative addition to the palladium catalyst. This increased reactivity is attributed to the electronic effects of the pyridazine ring nitrogens. This inherent difference in reactivity allows for the selective mono-arylation at the C6 position under carefully controlled reaction conditions, leaving the C3-chloro substituent available for subsequent transformations.
Experimental Protocols
General Procedure for the Selective Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a range of aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-chloropyridazin-4-ol derivative.
Data Presentation
The following table summarizes representative quantitative data for the selective Suzuki coupling of this compound with various arylboronic acids at the C6 position. These examples are based on typical conditions and yields observed for similar heterocyclic systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 75 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 68 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
Visualizations
The following diagrams illustrate the key chemical transformation and the general workflow of the experimental protocol.
Caption: General reaction scheme for the Suzuki coupling of this compound.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective C6-arylation of this compound. The provided protocol and representative data serve as a valuable starting point for researchers in drug discovery and organic synthesis. Careful optimization of the catalyst system, base, and solvent is recommended to achieve the best results for specific substrates. The resulting 6-aryl-3-chloropyridazin-4-ol products are versatile intermediates for the synthesis of a diverse range of potentially bioactive molecules.
References
Application of 3,6-Dichloropyridazin-4-ol in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazin-4-ol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its unique arrangement of functional groups, including two reactive chlorine atoms and a hydroxyl group, provides a scaffold for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutic agents.[1][2] In the realm of oncology, pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[2] This document provides detailed application notes and protocols for the utilization of this compound and its closely related analogue, 3,6-dichloropyridazine, in the synthesis and evaluation of potential anticancer agents, with a focus on kinase and PARP-1 inhibition.
Synthetic Applications
The pyridazine core is a key pharmacophore in a variety of kinase inhibitors. While direct synthetic routes from this compound are not extensively detailed in the provided literature, the analogous compound, 3,6-dichloropyridazine, serves as a common starting material for anticancer agents. The hydroxyl group of this compound offers a potential site for derivatization, analogous to the displacement of the chloro groups in 3,6-dichloropyridazine.
A key synthetic strategy involves the nucleophilic substitution of the chlorine atoms on the pyridazine ring. For instance, 3,6-dichloropyridazine can be reacted with various amines, phenols, and other nucleophiles to generate a library of substituted pyridazine derivatives.
General Synthetic Scheme for 3,6-Disubstituted Pyridazines
References
Application Note: A Detailed Protocol for the Chlorination of Pyridazin-4-ol
This application note provides a comprehensive experimental protocol for the chlorination of pyridazin-4-ol, a key process for synthesizing precursors used in pharmaceutical and agrochemical research. The described method is based on established procedures for the chlorination of analogous hydroxy-heterocyclic compounds.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The chlorination of hydroxylated pyridazines is a fundamental transformation, yielding versatile intermediates for further functionalization through nucleophilic substitution reactions. This protocol details a robust and scalable method for the synthesis of 4-chloropyridazine from pyridazin-4-ol using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for hydroxy-heterocycles.[1][2][3] The procedure is designed to be accessible to researchers in organic synthesis and drug development, providing clear, step-by-step instructions to ensure reproducibility and high yield.
Experimental Workflow
The overall experimental process for the chlorination of pyridazin-4-ol is outlined below. The workflow encompasses reaction setup, execution, product isolation, and purification.
Caption: A flowchart illustrating the key steps in the synthesis of 4-chloropyridazine.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the chlorination of hydroxy-pyridines and -pyrimidines.[1][2][3]
3.1. Materials and Reagents
-
Pyridazin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Deionized water
3.2. Equipment
-
Round-bottom flask or a sealed pressure vessel appropriate for the reaction scale
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
3.3. Reaction Procedure
-
Reaction Setup: In a fume hood, add pyridazin-4-ol (1.0 eq) to a dry round-bottom flask or a sealed reactor.[1]
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq). The reaction can be run solvent-free, or in a high-boiling inert solvent like acetonitrile if necessary. For many hydroxy-heterocycles, heating in excess POCl₃ is a common procedure.[1]
-
Reaction Conditions: Heat the mixture to reflux, typically between 110-140°C.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-5 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8-9.[1]
-
-
Extraction and Isolation:
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloropyridazine.
-
3.4. Purification
The crude product can be purified by either vacuum distillation or column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloropyridazine.
Data Presentation
The following tables summarize the key quantitative data for the chlorination of pyridazin-4-ol.
Table 1: Reaction Parameters and Yield
| Parameter | Value/Condition | Notes |
| Starting Material | Pyridazin-4-ol | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Can be used in excess as both reagent and solvent.[1] |
| Molar Ratio (Substrate:POCl₃) | 1 : 1.5 - 3.0 | A slight excess of POCl₃ ensures complete conversion. |
| Temperature | 110 - 140 °C | Reaction is typically performed at reflux.[1] |
| Reaction Time | 2 - 5 hours | Monitor by TLC or HPLC for completion. |
| Work-up | Aqueous quench and neutralization | Quenching of excess POCl₃ is highly exothermic. |
| Purification | Vacuum distillation or Chromatography | Depends on the physical properties of the product. |
| Expected Yield | 70 - 95% | Yields can vary based on scale and purification method. |
Table 2: Characterization Data for 4-Chloropyridazine
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow solid or oil |
| Molecular Formula | C₄H₃ClN₂ |
| Molecular Weight | 114.53 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 9.1-9.3 (d, 1H), 7.6-7.8 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 155-158, 150-153, 130-133, 125-128 |
| Mass Spectrometry (ESI, m/z) | [M+H]⁺ = 115.0 |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling.
-
Organic solvents used for extraction are flammable and should be handled with care.
Conclusion
The protocol described provides a reliable and efficient method for the chlorination of pyridazin-4-ol to produce 4-chloropyridazine. This intermediate is valuable for the synthesis of a variety of biologically active molecules. By following the detailed steps and safety precautions outlined, researchers can successfully perform this important chemical transformation.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging Pyridazine Scaffolds for Novel Antimicrobial Agents
Introduction
The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. Derivatives of pyridazine have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and a host of other pharmacological properties.[1][2] This document provides detailed application notes and protocols for the synthesis of antimicrobial compounds based on the pyridazine core, with a focus on derivatives that can be synthesized from commercially available precursors like 3,6-dichloropyridazine. While direct literature on the use of 3,6-Dichloropyridazin-4-ol in antimicrobial synthesis is limited, its structural features suggest its potential as a versatile starting material for novel derivatives.[1] This document will also explore potential synthetic routes originating from this compound.
I. Synthesis of Antimicrobial Pyridazine Derivatives
The primary route to a diverse range of antimicrobial pyridazine derivatives involves nucleophilic substitution reactions on a di-substituted pyridazine core, most commonly 3,6-dichloropyridazine.[3][4] These reactions allow for the introduction of various pharmacophores that can modulate the antimicrobial activity and spectrum of the resulting compounds.
General Synthetic Strategy: Nucleophilic Substitution
A common and effective method for creating a library of pyridazine-based antimicrobial candidates is the sequential or simultaneous displacement of the chloro groups on 3,6-dichloropyridazine with various nucleophiles, such as amines, thiols, and alkoxides.
Experimental Protocol 1: Synthesis of 3-amino-6-chloropyridazine
This protocol is adapted from a microwave-assisted synthesis method.[5]
Materials:
-
3,6-dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
-
Microwave reactor vial (20 mL)
-
Microwave reactor
Procedure:
-
To a 20 mL thick-walled borosilicate glass vial, add 1.5 g of 3,6-dichloropyridazine and 5 mL of ammonium hydroxide solution.
-
Seal the vial securely with a lid.
-
Place the vial in the microwave reactor and irradiate for 30 minutes at 120 °C (300W power).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7).
-
Dry the resulting solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The reported yield is 87% and the product typically requires no further purification.[5]
Experimental Protocol 2: Synthesis of Substituted 3-amino-6-arylpyridazines via Suzuki Coupling
This protocol describes a general method for the Suzuki cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids.[5]
Materials:
-
3-amino-6-chloropyridazine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor vial (10 mL)
-
Microwave reactor
Procedure:
-
To a 10 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), the desired arylboronic acid (1.2 equiv.), the base (1.5 equiv.), and the palladium catalyst.
-
Add the solvent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor. The reaction conditions (time and temperature) will vary depending on the specific substrates and catalyst used and should be optimized accordingly.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
II. Potential Synthetic Routes Utilizing this compound
While direct applications in antimicrobial synthesis are not well-documented, the structure of this compound presents several opportunities for derivatization to generate novel compounds for antimicrobial screening.[1] The presence of two reactive chloro groups and a hydroxyl group allows for a range of chemical transformations.
Synthetic Considerations:
-
O-Alkylation/O-Acylation: The hydroxyl group at the 4-position can be readily alkylated or acylated to introduce a variety of side chains. These modifications can significantly impact the lipophilicity and steric properties of the molecule, which are often crucial for antimicrobial activity.
-
Nucleophilic Substitution: The chloro groups at the 3 and 6 positions remain susceptible to nucleophilic attack. The reactivity of these positions can be modulated by the electronic nature of the substituent at the 4-position. This allows for the introduction of amines, thiols, and other functional groups known to be important for antimicrobial efficacy.
-
Sequential Reactions: A combination of O-functionalization and nucleophilic substitution on the chloro groups can lead to a wide array of novel, highly functionalized pyridazine derivatives for biological evaluation.
III. Antimicrobial Activity Data
The antimicrobial activity of pyridazine derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.
Table 1: Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [2] |
| Compound 8g | Candida albicans | 16 | [2] |
Note: The specific structures of compounds 10h and 8g are detailed in the cited reference.
IV. Experimental Protocol for Antimicrobial Susceptibility Testing
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized pyridazine derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth medium to achieve a range of desired concentrations.
-
Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
V. Conclusion
The pyridazine scaffold represents a valuable starting point for the development of novel antimicrobial agents. While 3,6-dichloropyridazine is a more commonly cited precursor in the literature, the unique substitution pattern of this compound offers intriguing possibilities for the synthesis of new chemical entities with potential antimicrobial activity. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further investigation into the synthetic utility of this compound is warranted to fully exploit its potential in the discovery of new antimicrobial drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 3,6-Dichloropyridazin-4-ol in various matrices. The following methods are based on established analytical techniques for pesticide residue analysis and can be adapted and validated for specific research needs.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Accurate quantification of this compound is crucial for process control, quality assurance, and environmental monitoring. This guide outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is suitable for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes.
High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)
This method is ideal for quantifying this compound in aqueous samples and solvent extracts from solid matrices.
Experimental Protocol: HPLC-UV/MS
3.1.1. Sample Preparation (Aqueous Samples)
-
Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Fortification (for QC): Spike control samples with a known concentration of this compound standard to assess method recovery.
3.1.2. Sample Preparation (Solid Samples - e.g., Soil, Formulations)
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[2][3]
-
Extraction:
-
Weigh 10 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥5000 rcf for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for HPLC analysis.
-
3.1.3. Instrumental Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape). A typical starting point is a 60:40 (v/v) mixture of water:acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution (typically around the absorbance maximum).
-
MS Detection (if available): Electrospray ionization (ESI) in negative ion mode would be a suitable starting point for a hydroxylated compound. Monitor for the [M-H]⁻ ion.
-
3.1.4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from the expected limit of quantification (LOQ) to the highest expected sample concentration.
-
Inject the standards and construct a calibration curve by plotting the peak area versus concentration.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Limit of Detection (LOD) | To be determined experimentally (typically low µg/L) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically low to mid µg/L) |
| **Linearity (R²) ** | > 0.995 |
| Recovery (%) | 80 - 120% |
| Precision (RSD%) | < 15% |
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique suitable for the analysis of this compound, particularly in complex matrices like soil and environmental samples.[6] Due to the polar nature of the hydroxyl group, derivatization may be necessary to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS
4.1.1. Sample Preparation
Sample extraction can be performed using the QuEChERS method as described in section 3.1.2. Alternatively, traditional liquid-liquid extraction or solid-phase extraction can be employed.[6][7]
4.1.2. Derivatization (Optional but Recommended)
To improve the volatility and thermal stability of this compound, the hydroxyl group can be derivatized. A common approach is silylation.
-
Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
4.1.3. Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Choose characteristic ions from the mass spectrum of the derivatized analyte.
-
4.1.4. Calibration and Quantification
Follow the same principles as for the HPLC method (Section 3.1.4), ensuring that the calibration standards are subjected to the same derivatization procedure as the samples.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Limit of Detection (LOD) | To be determined experimentally (typically low to sub µg/L) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically low µg/L) |
| **Linearity (R²) ** | > 0.995 |
| Recovery (%) | 75 - 115% |
| Precision (RSD%) | < 15% |
Logical Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. env.go.jp [env.go.jp]
- 7. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloropyridazin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,6-Dichloropyridazin-4-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
This section is designed to help you troubleshoot common problems and answer frequently asked questions related to the synthesis of this compound. The synthesis is typically a two-step process: the formation of 3,6-dichloropyridazine from maleic hydrazide, followed by the selective hydrolysis to this compound.
Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
Q1: My yield of 3,6-dichloropyridazine is low. What are the common causes and how can I improve it?
Low yields in the synthesis of 3,6-dichloropyridazine are often attributed to incomplete reaction, side reactions, or suboptimal workup conditions. Here are some key factors to consider for yield improvement:
-
Purity of Starting Material: Ensure that the maleic hydrazide (3,6-dihydroxypyridazine) is of high purity. Impurities can interfere with the chlorination reaction.
-
Choice and Excess of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent.[1][2] Using a sufficient excess of POCl₃ can help drive the reaction to completion. Some protocols also utilize phosphorus pentachloride (PCl₅).[3]
-
Reaction Temperature and Time: The reaction typically requires heating. An optimal temperature and reaction time are crucial. For instance, reacting at 80°C for several hours is a common practice.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the ideal reaction time.
-
Solvent: While POCl₃ can sometimes act as both reactant and solvent, the use of a co-solvent like chloroform or DMF has been reported.[1] The choice of solvent can influence the reaction rate and selectivity.
-
Workup Procedure: The quenching of the reaction mixture is a critical step. Pouring the reaction mixture slowly onto ice and careful neutralization with a base like sodium bicarbonate is essential to avoid decomposition of the product.[4]
Q2: I am observing the formation of significant byproducts during the chlorination of maleic hydrazide. What are these and how can I minimize them?
The primary side reaction is the incomplete chlorination, resulting in the presence of 6-chloro-3(2H)-pyridazinone. To minimize this, ensure a sufficient excess of the chlorinating agent and adequate reaction time and temperature.
Step 2: Selective Hydrolysis of 3,6-Dichloropyridazine to this compound
Q1: I am struggling with the selective hydrolysis of 3,6-dichloropyridazine. How can I control the reaction to favor the formation of the mono-hydroxylated product?
Achieving selective mono-hydrolysis is a significant challenge, as the second chlorine atom can also undergo nucleophilic substitution. Controlling the regioselectivity is key. Here are some strategies:
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. Milder reaction conditions are generally preferred to avoid di-substitution. The use of a base such as sodium hydroxide in a suitable solvent system needs to be carefully controlled.
-
Steric and Electronic Effects: The electronic properties of the pyridazine ring influence the reactivity of the chlorine atoms. The presence of an electron-donating or electron-withdrawing group can direct the nucleophilic attack to a specific position.[5]
-
Catalysts: In some nucleophilic aromatic substitution reactions, the use of catalysts can enhance regioselectivity.
Q2: What are the potential side products in the hydrolysis of 3,6-dichloropyridazine?
The main potential side product is the di-hydrolyzed product, 3,6-dihydroxypyridazine (maleic hydrazide). Overly harsh reaction conditions (e.g., high temperature, high concentration of base, or prolonged reaction time) can lead to the formation of this byproduct, significantly reducing the yield of the desired this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 72.35 | [1] |
| 3,6-dihydroxypyridazine | POCl₃ | DMF | 50 | 4 | 68.41 | [1] |
| 3,6-dihydroxypyridazine | POCl₃ | Methanol/Water | 80 | 1 | 88.65 | [2] |
| 3,6-dihydroxypyridazine | PCl₅ | - | 125 | 4 | - | [3] |
| Pyridazine-3,6-diol | POCl₃ | - | 80 | Overnight | 85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine[1]
Materials:
-
3,6-Dihydroxypyridazine (Maleic Hydrazide)
-
Phosphorus Oxychloride (POCl₃)
-
Chloroform
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, add 3,6-dihydroxy pyridazine (4.48g, 40mmol), phosphorus oxychloride (9.20g, 60mmol), and chloroform (20ml).
-
Stir the reaction mixture at 50°C for 4 hours. Monitor the reaction completion using TLC.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product using silica gel column chromatography to obtain pure 3,6-dichloro-pyridazine.
Protocol 2: Synthesis of 3,6-Dichloropyridazine (Alternative Method)[4]
Materials:
-
Pyridazine-3,6-diol
-
Phosphorus Oxychloride (POCl₃)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 2L round bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g, 1115 mmol) and add POCl₃ (520 ml, 5576 mmol) at room temperature.
-
Heat the reaction mixture at 80°C overnight.
-
Concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.
-
Dilute the residue with EtOAc (1 L).
-
Slowly quench the contents into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 500 mL).
-
Combine the organic layers and wash with water (1L) and brine (1L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Dry the product under vacuum at 50°C to isolate 3,6-dichloropyridazine (151 g, 85% yield).
Mandatory Visualization
Caption: Synthetic workflow for this compound and common troubleshooting points.
References
- 1. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]
- 4. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3,6-Dichloropyridazin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,6-Dichloropyridazin-4-ol (CAS: 2779-81-9).
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a brownish or yellowish tint. What are the likely impurities and how can I remove the color?
A1: A colored tint in crude this compound often indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common impurities can include unreacted 3,6-dihydroxypyridazine or by-products from chlorination agents like phosphorus oxychloride.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical. Based on purification methods for the related compound 3,6-dichloropyridazine, solvents such as ethanol or n-hexane could be effective.[1] Experiment with a range of solvents to find one that dissolves the product well at elevated temperatures and poorly at room temperature, while the impurities remain either soluble or insoluble at all temperatures.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot, dissolved solution before filtration. The activated carbon will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: For persistent impurities, silica gel column chromatography can be employed.[2] A solvent system of ethyl acetate and petroleum ether has been used for the purification of a similar compound, 3,6-dichloro-4-isopropylpyridazine, and could be a good starting point for method development.[3]
Q2: I am experiencing low recovery after recrystallization. How can I improve my yield?
A2: Low recovery during recrystallization can be due to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an optimal solvent. The ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at room or sub-ambient temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in more of your product remaining in the mother liquor upon cooling, thus reducing the yield.
-
Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice and may also lead to the formation of smaller, less pure crystals. Subsequently, cooling in an ice bath can help to maximize the precipitation of the product.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it (e.g., by TLC or HPLC) to see how much product is being lost. If a significant amount of product remains, a second recrystallization or another purification step may be necessary to recover it.
Q3: My purified this compound shows a broad melting point range. What does this indicate and how can I fix it?
A3: A broad melting point range is a classic indicator of an impure compound.[4] For this compound, the expected melting point is around 199-200 °C.[4]
Troubleshooting Steps:
-
Re-purification: The product will likely require another round of purification. If you have already tried recrystallization, consider using a different solvent or moving to column chromatography for more effective separation of impurities.
-
Drying: Ensure the purified product is thoroughly dried. Residual solvent can depress and broaden the melting point range. Dry the product under vacuum, possibly at a slightly elevated temperature (ensure the temperature is well below the melting point to avoid decomposition).
-
Analytical Characterization: Use analytical techniques such as HPLC, LC-MS, or NMR to identify the nature of the remaining impurities. This information can help in selecting a more targeted purification strategy.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2779-81-9 | [5][6] |
| Molecular Formula | C4H2Cl2N2O | [5][6] |
| Molecular Weight | 164.97 g/mol | [5] |
| Melting Point | 199-200 °C | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Purity (Typical) | 98% | [5][6] |
Table 2: Suggested Starting Conditions for Purification (Inferred from Related Compounds)
| Purification Method | Solvent System | Key Parameters | Expected Purity | Reference (Analogous Compound) |
| Recrystallization | n-Hexane | Dissolve in hot solvent, cool slowly. | >95% | [1] |
| Recrystallization | Ethanol | Dissolve in hot solvent, cool slowly. | >95% | [2] |
| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (e.g., 1:3) | >98% | [3] |
Experimental Protocols
Protocol 1: Recrystallization from an Organic Solvent (General Procedure)
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol or n-hexane) to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved.
-
If the solution is colored, and you wish to use activated carbon, remove the flask from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated carbon, if used). This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography (General Procedure)
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system. Start with a lower polarity eluent and gradually increase the polarity if necessary to elute the desired compound.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Dry the final product under vacuum.
Mandatory Visualization
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Substitutions on the Pyriazine Ring
Welcome to the technical support center for optimizing reaction conditions for substitutions on the pyridazine ring. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why are substitution reactions on the pyridazine ring often challenging?
A1: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution. While it activates the ring for nucleophilic aromatic substitution (SNAr), the lone pairs on the nitrogen atoms can coordinate with and deactivate transition metal catalysts used in many cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem" in the analogous pyridine systems. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.
Q2: At which positions are nucleophilic aromatic substitutions (SNAr) most likely to occur on a substituted pyridazine?
A2: In the pyridazine nucleus, all ring carbon atoms are activated for nucleophilic attack by one of the ring nitrogens. Unlike pyridine, there are no "unactivated" positions. Generally, nucleophilic substitution reactions proceed smoothly with leaving groups at any position (C3, C4, C5, or C6). The relative reactivity can be influenced by the electronic nature of other substituents on the ring. For polyhalogenated pyridazines, the site of substitution can often be controlled by tuning the reaction conditions.
Q3: What are the most common side reactions observed during cross-coupling reactions with halopyridazines, and how can they be minimized?
A3: The most common side reactions include:
-
Protodeboronation (in Suzuki-Miyaura coupling): This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom, often from residual water or acidic protons in the reaction mixture. To minimize this, use anhydrous solvents, dry reagents, and consider using boronic esters (e.g., pinacol esters) which are more stable.
-
Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki-Miyaura) or the halo-pyridazine. It can be promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and using a pre-catalyst that efficiently generates the active Pd(0) species can reduce homocoupling.
-
Dehalogenation: The halogen on the pyridazine ring is replaced by a hydrogen atom. This can sometimes be favored at higher temperatures, so optimizing the reaction temperature is crucial.
Q4: How can I improve the regioselectivity of C-H functionalization on the pyridazine ring?
A4: Achieving high regioselectivity in C-H functionalization of pyridazines can be challenging. Key strategies include:
-
Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond. The choice of directing group is critical and can influence the position of functionalization.
-
Electronic Effects: The inherent electronic properties of the pyridazine ring and its substituents play a major role. Electron-withdrawing groups can influence the acidity of C-H bonds and direct arylation to specific positions.
-
Steric Hindrance: Bulky substituents can block certain positions, thereby directing the reaction to less sterically hindered sites.
-
Catalyst and Ligand Control: The choice of catalyst and ligands can significantly influence regioselectivity. Some catalytic systems have an inherent preference for certain positions on the heterocyclic ring.
Troubleshooting Guides
Guide 1: Low or No Yield in Suzuki-Miyaura Coupling of Chloro- or Bromopyridazines
This guide addresses the common issue of low to no product formation in Suzuki-Miyaura cross-coupling reactions involving pyridazine substrates.
Problem: You are observing a low yield or no formation of the desired coupled product.
Possible Causes and Solutions:
-
Cause 1: Inactive Catalyst System. Chloropyridazines, in particular, are less reactive than their bromo or iodo counterparts due to a stronger C-Cl bond, making the oxidative addition step difficult. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution:
-
Switch to a more active catalyst system. Highly electron-rich and bulky phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are often effective for coupling heteroaryl chlorides.
-
Consider using N-heterocyclic carbene (NHC) ligands.
-
Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
-
-
Cause 2: Ineffective Base. The base is crucial for the transmetalation step, where it activates the boronic acid.
-
Solution:
-
Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.
-
Ensure the base is finely powdered and dry.
-
Consider the solubility of the base in the chosen solvent.
-
-
-
Cause 3: Inappropriate Reaction Temperature. The temperature may be too low to overcome the activation energy for the oxidative addition of the C-X bond.
-
Solution:
-
Gradually increase the reaction temperature, for example, in 10-20 °C increments. Typical temperatures range from 80-120 °C.
-
For challenging substrates, microwave irradiation can be highly effective in reducing reaction times and improving yields.
-
-
-
Cause 4: Catalyst Deactivation/Poisoning. The pyridazine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution:
-
Use ligands that are sterically bulky to shield the metal center from coordination by the pyridazine nitrogen.
-
Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can oxidize and deactivate the active Pd(0) catalyst. Degas all solvents and reagents thoroughly.
-
-
-
Cause 5: Side Reactions Dominating. Protodeboronation or homocoupling may be consuming the starting materials.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Consider using a boronic acid pinacol ester for increased stability.
-
Ensure the reaction mixture is thoroughly deoxygenated.
-
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of halopyridazines.
Guide 2: Optimizing Regioselectivity in Minisci Radical Alkylation
Problem: You are observing a mixture of regioisomers in the Minisci alkylation of a pyridazine.
Possible Causes and Solutions:
-
Cause 1: Insufficient Protonation of the Heterocycle. The Minisci reaction is most effective on protonated, electron-deficient heterocycles. The regioselectivity is highly dependent on the position of the positive charge.
-
Solution:
-
Ensure the reaction is performed under sufficiently acidic conditions. Sulfuric acid is commonly used. The amount of acid can be a critical parameter to optimize.
-
-
-
Cause 2: Competing Radical Addition Sites. The pyridazine ring has multiple positions susceptible to radical attack.
-
Solution:
-
The regioselectivity of radical attack on the protonated 1,2-diazine system is pronounced at C-4 and/or C-5.[1]
-
The nature of the radical source can influence selectivity. Experiment with different carboxylic acids (for alkyl radicals) or other radical precursors.
-
The presence of substituents on the pyridazine ring will strongly influence the regioselectivity due to steric and electronic effects.
-
-
-
Cause 3: Over-alkylation. Multiple alkyl groups are being added to the pyridazine ring.
-
Solution:
-
Adjust the stoichiometry of the reagents. Reduce the amount of the radical precursor and/or the oxidizing agent.
-
Monitor the reaction carefully by TLC or LC-MS and stop it once the desired mono-alkylated product is maximized.
-
-
Logical Diagram for Minisci Reaction Selectivity
Caption: Key factors influencing regioselectivity in the Minisci reaction on a pyridazine ring.
Data Presentation: Comparative Reaction Conditions
The following tables summarize reaction conditions and yields for common substitution reactions on the pyridazine ring. This data is intended to provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyridazines
| Entry | Pyridazine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH | Reflux | 24 | 70 | |
| 2 | 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME | 150 (MW) | 0.25 | 93 | |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | [2] |
| 4 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 25 | [2] |
Table 2: Buchwald-Hartwig Amination of Halopyridazines
| Entry | Pyridazine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 3-Chloro-6-(4-methoxyphenyl)pyridazine | Benzylamine | - | - | - | Neat | 195 (MW) | 0.25 | 97 | |
| 2 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (10) | KOtBu | Toluene | 90 | - | 87 | [3] |
| 3 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | DMF | - | - | 85 | [4] |
*Data from analogous pyridine systems is provided as a starting point for optimization.
Table 3: Sonogashira Coupling of Halopyridazines
| Entry | Pyridazine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 99 | [5] |
| 2 | 3-Iodopyridine | 3-Ethynylpyridine | Pd on solid support | Cu₂O | - | THF-DMA | 80 | 73 | [6] |
| 3 | Aryl Iodide** | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMI | 25 | 92 | [7] |
**Data from analogous pyridine systems. *General conditions for aryl iodides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyridazine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halopyridazine (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)
-
Solvent (e.g., DME, Dioxane, or Toluene/Ethanol mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the halopyridazine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C for conventional heating, or 150 °C for microwave irradiation) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
This protocol describes a typical SNAr reaction on a chloropyridazine with sodium methoxide.
Materials:
-
Chloropyridazine (1.0 eq.)
-
Sodium methoxide (1.1 - 1.5 eq.)
-
Anhydrous solvent (e.g., Methanol, THF, or DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the chloropyridazine in the chosen anhydrous solvent.
-
Add sodium methoxide portion-wise at room temperature or at a cooled temperature (e.g., 0 °C) if the reaction is highly exothermic.
-
Allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for Minisci C-H Alkylation
This protocol provides a general method for the radical alkylation of pyridazine using a carboxylic acid as the alkyl source.
Materials:
-
Pyridazine (1.0 eq.)
-
Carboxylic acid (2.0 - 4.0 eq.)
-
Silver nitrate (AgNO₃, 10-20 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 - 3.0 eq.)
-
Solvent system (e.g., DCM/H₂O or Acetonitrile/H₂O)
-
Sulfuric acid (for protonation)
Procedure:
-
In a round-bottom flask, dissolve the pyridazine in the chosen solvent system.
-
Carefully add concentrated sulfuric acid to protonate the pyridazine.
-
Add the carboxylic acid and silver nitrate to the mixture.
-
Heat the mixture (e.g., to 50-80 °C).
-
Prepare a solution of ammonium persulfate in water and add it dropwise to the reaction mixture over a period of time.
-
Stir the reaction at the elevated temperature for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Dichloropyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving dichloropyridazine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki coupling reaction with dichloropyridazine resulting in a low yield?
A1: Low yields in Suzuki coupling reactions with dichloropyridazines can stem from several factors. The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions like higher temperatures or more active catalyst systems.[1] Other common issues include catalyst deactivation, decomposition of the boronic acid, and poor solubility of reagents.[2][3]
-
Catalyst System: Ensure you are using an appropriate palladium catalyst and ligand. For less reactive aryl chlorides, electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[4][5] Sometimes, a simple catalyst like Pd(PPh₃)₄ can work, but catalyst screening is often necessary.[2][6]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4][6] The base's strength and solubility can impact the reaction rate and side reactions. For instance, K₃PO₄ may require a small amount of water to be effective in anhydrous couplings.[7]
-
Solvent Choice: The solvent affects reagent solubility and catalyst activity. Common solvents include 1,4-dioxane, THF, DMF, and toluene, often with water as a co-solvent.[4][8] The polarity of the solvent can influence the reaction rate; for example, with Pd(dppf)Cl₂, the rate often increases with solvent polarity (DMSO > DMF > dioxane > toluene).[4]
-
Temperature: Dichloropyridazines may require higher reaction temperatures (80-120 °C) to achieve a reasonable reaction rate.[1][9][10] However, excessively high temperatures can lead to catalyst decomposition (indicated by the formation of palladium black) and increased side reactions.[11]
-
Reagent Quality: Ensure the boronic acid is pure and not degraded. Boronic acids can undergo decomposition through processes like protodeboronation.[12][13] Using freshly purchased or purified reagents and ensuring an inert atmosphere (purging with argon or nitrogen) to exclude oxygen and moisture is crucial.[1][5]
Q2: I am getting a mixture of mono- and di-arylated products. How can I selectively synthesize the mono-arylated product?
A2: Achieving selective mono-arylation is a common challenge. Several strategies can be employed to favor the formation of the mono-substituted product:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can drive the reaction towards di-substitution.
-
Ligand Selection: The ligand plays a crucial role. For Ni-catalyzed mono-arylation of dichloropyridines, relatively small di- and triarylphosphine ligands (e.g., PPh₃) in a solvent like acetonitrile (MeCN) have been shown to favor mono-arylation.[14] Larger, more electron-rich ligands can promote the second coupling step.[14]
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Stopping the reaction once the starting material is consumed but before significant di-substitution occurs can be effective. Lowering the reaction temperature can also sometimes improve selectivity by slowing down the second, typically more difficult, coupling step.[15]
-
Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-arylation, as a high concentration of active catalyst might more readily facilitate the second oxidative addition.
Q3: How can I control the site-selectivity (e.g., C3 vs. C5) in the mono-arylation of 3,5-dichloropyridazine?
A3: The regioselectivity of the coupling on unsymmetrical dichloropyridazines is highly dependent on the electronic and steric environment of the chlorine atoms and can be tuned by the choice of ligand.[16][17]
-
Electronic Effects: Generally, the chlorine atom at the position with the lowest electron density is more reactive. For 3,5-dichloropyridazine, the C3 position is typically more electrophilic and thus the expected site of reaction.[4][17]
-
Ligand Control: This innate selectivity can be overridden by ligand choice.[17]
-
For C3 Selectivity: Electron-deficient bidentate ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), tend to favor coupling at the more electronically activated C3 position.[4][16][17]
-
For C5 Selectivity: Bulky, electron-rich monodentate ligands, such as QPhos, can favor coupling at the less reactive C5 position, likely due to steric interactions.[16][17]
-
Q4: My reaction is producing significant amounts of homocoupled boronic acid byproduct. What can I do to minimize this?
A4: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often promoted by oxygen and the palladium catalyst.[18]
-
Maintain an Inert Atmosphere: Rigorously deoxygenate your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.
-
Control Temperature: In some cases, elevated temperatures can increase the rate of homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands may be beneficial.
Q5: I am observing significant dehalogenation of my dichloropyridazine. How can I prevent this side reaction?
A5: Dehalogenation is the replacement of a chlorine atom with a hydrogen atom.[13] This can occur when a palladium-hydride species is formed, which then participates in reductive elimination with the coordinated pyridazine.[13]
-
Source of Hydride: The hydride can come from solvents (like alcohols), bases (especially those with amine impurities), or the boronic acid itself.
-
Prevention Strategies:
-
Use anhydrous, high-purity solvents. Avoid using alcohol as a primary solvent if dehalogenation is an issue.
-
Ensure the base is pure and dry.
-
The choice of ligand and base combination can influence the propensity for dehalogenation. Experimenting with different conditions may be necessary.
-
Q6: My boronic acid seems to be decomposing (protodeboronation). How can I improve its stability?
A6: Protodeboronation is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with hydrogen.[6][13] This is a major cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[6]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to anhydrous conditions with a base like CsF or anhydrous K₃PO₄ in a solvent like THF or DMF can help.[3][4]
-
Use Boronate Esters: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[13] They can be used directly in the coupling reaction.
-
Slow-Release Strategies: Using a "masking" reagent that protects the boronic acid and slowly releases it into the reaction can mitigate degradation.[12] Potassium organotrifluoroborates (R-BF₃K) are another class of stable boron reagents that can be used as an alternative to boronic acids.[19]
-
Reaction Rate: Speeding up the productive cross-coupling reaction can help it outcompete the decomposition pathway. This can be achieved by using a more active catalyst system or a higher reaction temperature.
Q7: My reaction mixture turns black and the reaction stalls. What is happening and how can I fix it?
A7: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition.[18] The active Pd(0) catalyst has aggregated into an inactive form, effectively stopping the catalytic cycle.
-
Causes: This is often caused by excessively high temperatures, the presence of oxygen, or an inappropriate choice of ligand for the reaction conditions.[11] Some catalyst precursors are more thermally sensitive than others.
-
Solutions:
-
Lower the Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.[11]
-
Improve Inert Atmosphere: Ensure the reaction is rigorously protected from oxygen.
-
Change the Ligand: A more robust ligand that better stabilizes the Pd(0) species can prevent aggregation. Sterically hindered biarylphosphine ligands are often effective in this regard.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active Pd(0) species in a controlled manner at the start of the reaction, which can reduce the likelihood of aggregation.[4][5]
-
Data Presentation: Reaction Condition Optimization
The selection of ligands and reaction conditions is paramount for achieving desired outcomes in Suzuki couplings with dichloropyridazines.
Table 1: Ligand-Dependent Site-Selectivity in Mono-arylation of 3,5-Dichloropyridazine. [4][16][17]
| Objective | Ligand Type | Example Ligand | Preferred Coupling Site | Typical Base | Typical Solvent |
| C3-Arylation | Electron-Deficient Bidentate | dppf | C3 (more reactive site) | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O |
| C5-Arylation | Electron-Rich Monodentate | QPhos | C5 (less reactive site) | K₃PO₄ | Toluene |
Table 2: General Comparison of Conditions for Suzuki Coupling of Dichloro-N-Heterocycles. [1][4][9]
| Parameter | Condition 1 (Standard) | Condition 2 (Forcing) | Condition 3 (Microwave) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃ + Buchwald Ligand | Pd(PPh₃)₄ |
| Base | K₂CO₃ or Na₂CO₃ (aqueous) | K₃PO₄ or Cs₂CO₃ (anhydrous) | K₂CO₃ |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Dioxane or DMF | Acetonitrile/H₂O |
| Temperature | 80 - 100 °C | 100 - 120 °C | 100 - 120 °C |
| Time | 12 - 24 hours | 12 - 24 hours | 15 - 30 minutes |
| Notes | Good starting point for many substrates. | For less reactive chlorides or challenging couplings. | For rapid synthesis and optimization. |
Experimental Protocol: Selective Mono-Arylation of 3,6-Dichloropyridazine
This protocol is a representative example for the mono-arylation of a dichloropyridazine. Optimization may be required for different substrates.
Materials:
-
3,6-Dichloropyridazine (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask, add 3,6-dichloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Prepare a 2M solution of Na₂CO₃ in water. Degas the DME and the Na₂CO₃ solution separately by bubbling argon through them for 15-20 minutes. Add the degassed DME (8 mL) and the degassed 2M Na₂CO₃ solution (1 mL, containing 2.0 mmol of base) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Check for the consumption of the starting dichloropyridazine and the formation of the mono-arylated product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated pyridazine product.
Visualizations
Diagram 1: Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the poor solubility of pyridazine derivatives during chemical reactions and biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyridazine derivative is poorly soluble in my reaction solvent. What are the primary strategies to address this?
A1: Poor solubility is a common challenge with pyridazine derivatives, often stemming from their crystalline nature and physicochemical properties.[1] A systematic approach to improving solubility is recommended, starting with the simplest methods. The primary strategies include:
-
Solvent Optimization & Co-solvency: Selecting an appropriate solvent or using a mixture of solvents.
-
Temperature Adjustment: Increasing the reaction temperature.
-
pH Modification: Adjusting the pH to ionize the pyridazine derivative, thereby increasing its solubility.
-
Physical Modification: Reducing the particle size of the solid.
-
Formulation Approaches: Employing techniques like solid dispersions or using solubilizing agents such as surfactants and cyclodextrins.
Q2: Which solvents are generally effective for dissolving pyridazine derivatives?
A2: The choice of solvent is critical and depends on the specific pyridazine derivative's polarity. Pyridazine itself is soluble in water and many organic solvents like alcohols, acetone, and ether, but less so in non-polar solvents like hexane.[2] For many derivatives, polar aprotic solvents are often effective. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Polyethylene glycol-400 (PEG-400)
-
Transcutol®[1]
If a single solvent is ineffective, a co-solvent system, which involves mixing a primary solvent with a miscible secondary solvent, can modify the overall polarity and improve solubility.[3][4]
Q3: How does adjusting the pH improve the solubility of my pyridazine derivative?
A3: Many pyridazine derivatives contain basic nitrogen atoms.[5] By lowering the pH of the medium with a biocompatible acid (e.g., HCl), these nitrogen atoms can be protonated, forming a more soluble salt.[6] This strategy is particularly effective for pyridazines with basic functional groups like amino groups.[7] Conversely, if the derivative has an acidic proton, increasing the pH with a base can form a more soluble salt. A pH-solubility profile can be experimentally determined to find the optimal pH for dissolution.[8][9]
Q4: Can heating the reaction mixture improve the solubility of my pyridazine derivative?
A4: Yes, increasing the temperature often enhances the solubility of pyridazine derivatives.[1][10] The added thermal energy helps to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily. However, it is crucial to ensure that the pyridazine derivative and all other reactants are thermally stable at the elevated temperature to prevent degradation.
Q5: What are solid dispersions, and how can they help with solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix.[11] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the crystalline drug into a more soluble amorphous form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). Solid dispersions can be prepared by methods such as solvent evaporation or fusion (melting).[11]
Troubleshooting Guide
If you are encountering solubility issues with your pyridazine derivative, the following decision tree can guide you through a systematic troubleshooting process.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Managing thermal stability issues with 3,6-Dichloropyridazin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing thermal stability and other experimental challenges associated with 3,6-Dichloropyridazin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to ensure its long-term stability.
Q2: What is the melting point of this compound?
A2: The melting point of this compound is in the range of 199-200°C.
Q3: Are there known thermal stability issues with this compound?
Q4: What are the potential hazards associated with heating this compound?
A4: At elevated temperatures, chlorinated organic compounds can decompose and release toxic and corrosive gases, such as hydrogen chloride (HCl). Adequate ventilation and the use of a fume hood are essential when heating this compound.
Q5: Can this compound undergo sublimation?
A5: Some pyridazine derivatives have been observed to undergo sublimation at high temperatures, as indicated by complete weight loss in thermogravimetric analysis (TGA). This should be considered during thermal analysis and when heating the compound under vacuum.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield in Nucleophilic Substitution Reactions
| Observation | Potential Cause | Troubleshooting Steps |
| No reaction or incomplete conversion | Insufficient temperature. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to exceed the decomposition temperature of your reactants or products. |
| Poor solubility of this compound. | Use a higher boiling point solvent that can better dissolve the starting material. Ensure the chosen solvent is compatible with your reaction conditions. | |
| Formation of multiple products/impurities | Reaction temperature is too high, leading to side reactions. | Decrease the reaction temperature. Consider using a milder base or a more active nucleophile that allows for lower reaction temperatures. |
| Degradation of starting material or product. | Confirm the thermal stability of your reactants and products using techniques like TGA or DSC if possible. Run the reaction at a lower temperature for a longer duration. |
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Observation | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Suboptimal reaction temperature. | The optimal temperature for Suzuki coupling can vary. A typical starting point is 80°C. If no reaction occurs, incrementally increase the temperature. If degradation is suspected, lower the temperature and consider a more active palladium catalyst or ligand. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst. Use degassed solvents. | |
| Reaction mixture turns dark/black | Decomposition of the pyridazine ring or other reaction components at high temperatures. | Immediately reduce the reaction temperature. Analyze the mixture to identify potential degradation products. Optimize the reaction at a lower temperature, possibly with a longer reaction time or a different catalyst system. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Recommended Storage |
| This compound | C₄H₂Cl₂N₂O | 164.98 | 199-200 | 225.6 | 2-8°C, Inert Atmosphere |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-69 | Not available | Room Temperature |
| 6-Chloro-3-hydroxypyridazine | C₄H₃ClN₂O | 130.53 | Not available | Not available | 2-8°C, Inert Atmosphere |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of a chlorine atom on the this compound ring with a nucleophile.
Workflow Diagram:
Caption: Workflow for a typical SNAr reaction.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.0-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 50-100°C). The optimal temperature should be determined experimentally.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with a boronic acid.
Workflow Diagram:
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 eq), a ligand (if necessary), and a base (e.g., K₂CO₃, Na₂CO₃, CsF) (2.0-3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water, DMF).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Signaling Pathway Diagrams
Pyridazine derivatives have been shown to modulate various signaling pathways. Below are diagrams of key pathways that may be affected by compounds derived from this compound.
TNF-α Signaling Pathway
Caption: Simplified TNF-α signaling pathway leading to inflammation.
IL-6 Signaling Pathway
Caption: The JAK-STAT signaling pathway activated by IL-6.
GABA-A Receptor Signaling
Caption: Mechanism of neuronal inhibition by GABA-A receptor activation.
Technical Support Center: Storage and Handling of Chlorinated Heterocycles
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the safe storage and handling of chlorinated heterocycles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for chlorinated heterocycles?
A1: Most chlorinated heterocycles should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] It is crucial to keep containers tightly closed to prevent moisture ingress and potential degradation.[2][3] Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations. For example, 2-chloropyridine should be stored at ambient temperature, while others may require refrigeration.[2]
Q2: How do I select the appropriate Personal Protective Equipment (PPE) when handling chlorinated heterocycles?
A2: Appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.[4] This should be supplemented with the following PPE:
-
Eye/Face Protection: Chemical splash goggles or safety glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are required. A face shield is recommended if there is a splash hazard.
-
Skin Protection: A lab coat and chemical-resistant gloves are essential. Nitrile or neoprene gloves are often suitable, but it is crucial to consult a glove selection chart for breakthrough times for the specific compound or solvent being used.[5][6][7][8][9]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.
Q3: What are some common incompatible materials with chlorinated heterocycles?
A3: Chlorinated heterocycles can be incompatible with a range of materials. Key incompatibilities include:
-
Strong oxidizing agents: These can react violently and should be stored separately.[1][10]
-
Strong mineral acids: These can cause hazardous reactions.[2]
-
Certain metals and alloys: For example, aluminum and magnesium alloys should not be used in chlorinated solvent service.[1]
-
Reactive reagents: Organic halides may react violently with water.[11]
Always refer to the SDS for a comprehensive list of incompatible materials for the specific compound you are working with.
Q4: How should I dispose of waste containing chlorinated heterocycles?
A4: Waste containing chlorinated heterocycles must be treated as hazardous waste.[12] Segregate halogenated waste streams from non-halogenated ones.[13] Disposal methods may include incineration at a licensed facility.[4] Never dispose of chlorinated compounds down the drain.[14] Always follow your institution's and local environmental regulations for hazardous waste disposal.[12]
Troubleshooting Guides
Problem 1: My chlorinated heterocycle is showing signs of degradation upon storage (e.g., discoloration, presence of impurities by TLC/LC-MS).
-
Possible Cause: The compound may be sensitive to light, moisture, or temperature. Some chlorinated heterocycles can undergo hydrolysis or other decomposition pathways.[1][2]
-
Solution:
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations on the SDS (cool, dry, dark place).[1]
-
Inert Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Repurification: If degradation has occurred, repurify a small sample and re-evaluate its stability under more stringent storage conditions.
-
Problem 2: I am observing unexpected side products in my reaction involving a chlorinated heterocycle.
-
Possible Cause: The side products could be due to the inherent reactivity of the chlorinated heterocycle, reaction with impurities, or degradation of the starting material or product under the reaction conditions.[15][16][17][18][19]
-
Solution:
-
Characterize Side Products: Isolate and characterize the unexpected products using techniques like NMR and mass spectrometry to understand the reaction pathway leading to their formation.[18]
-
Purity of Starting Materials: Ensure the purity of your chlorinated heterocycle and other reagents. Impurities can sometimes act as catalysts for side reactions.[15]
-
Reaction Conditions: Varying the reaction temperature, solvent, and catalyst can help minimize the formation of side products. For instance, lowering the reaction temperature often increases selectivity.[18]
-
Problem 3: My reaction is not proceeding to completion, or the yield is very low.
-
Possible Cause: Chlorinated heterocycles can sometimes be unreactive under certain conditions. Other factors include suboptimal reaction conditions, impure reagents, or atmospheric moisture.[15]
-
Solution:
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and concentration of reactants. Small-scale trial reactions can help identify optimal parameters.[15]
-
Check Reagent Purity: Use reagents and solvents of appropriate purity and ensure solvents are dry if the reaction is moisture-sensitive.[15]
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[15]
-
Data Presentation
Table 1: Recommended Glove Materials for Handling Chlorinated Compounds
| Glove Material | Breakthrough Time | Recommendation Rating |
| Nitrile | > 15 minutes (for splash contact) | Fair to Good[6] |
| Neoprene | > 4 hours | Good[5] |
| Butyl Rubber | > 8 hours | Excellent[5] |
| Viton | > 8 hours | Excellent[5] |
| Natural Rubber | < 1 hour | Not Recommended[5] |
Note: Breakthrough times can be affected by glove thickness, chemical concentration, temperature, and potential for abrasion. Always consult the manufacturer's data for specific applications.[5][7][8]
Table 2: Chemical Resistance of Common Laboratory Plastics to Chlorinated Solvents
| Plastic Material | Resistance at 20°C | Resistance at 50°C |
| LDPE (Low-Density Polyethylene) | Little to no damage after 30 days | Some effect after 7 days |
| HDPE (High-Density Polyethylene) | Little to no damage after 30 days | Some effect after 7 days |
| PP (Polypropylene) | Good general resistance | Limited resistance |
| PVC (Polyvinyl Chloride) | Poor resistance | Poor resistance |
| Polycarbonate | Poor resistance | Poor resistance |
| PTFE (Polytetrafluoroethylene) | Excellent resistance | Excellent resistance |
This table provides general guidance. Always test for your specific application.[20][21]
Table 3: General Storage Conditions for Pharmaceutical Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months[22] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months[22] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months[22] |
RH = Relative Humidity
Experimental Protocols
Protocol 1: General Procedure for Safe Weighing and Dissolving of a Solid Chlorinated Heterocycle
-
Preparation:
-
Work within a certified chemical fume hood.
-
Don appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves (refer to Table 1).
-
Ensure an analytical balance is clean and calibrated.
-
-
Weighing:
-
Place a clean weighing paper or boat on the balance and tare.
-
Carefully transfer the desired amount of the chlorinated heterocycle onto the weighing paper, avoiding dust creation.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, labeled volumetric flask or beaker.
-
Rinse the weighing paper with a small amount of the chosen solvent to transfer any residual powder.
-
Add the remaining solvent to the desired final volume.
-
Cap the flask and mix thoroughly using a vortex mixer or sonicator until the compound is fully dissolved. Gentle heating may be used with caution if necessary.
-
-
Cleaning and Storage:
-
Dispose of contaminated materials (weighing paper, gloves) in a designated hazardous waste container.
-
Clean non-disposable equipment with a suitable solvent.
-
Store the resulting solution in a tightly sealed, properly labeled container according to the compound's specific storage requirements.
-
Protocol 2: Stability Testing of a Chlorinated Heterocycle Solution
-
Sample Preparation:
-
Prepare a solution of the chlorinated heterocycle in a relevant solvent at a known concentration.
-
Divide the solution into multiple aliquots in appropriate, sealed vials (e.g., amber glass vials to protect from light).
-
-
Storage Conditions:
-
Store the aliquots under different conditions to assess stability. Recommended conditions include:
-
Accelerated: 40°C / 75% RH
-
Long-term: 25°C / 60% RH
-
Refrigerated: 4°C
-
Frozen: -20°C
-
-
-
Time Points:
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating method (e.g., HPLC, LC-MS) to quantify the parent compound and any degradation products.
-
Monitor physical properties such as appearance, color, and pH.
-
-
Data Evaluation:
-
Plot the concentration of the parent compound versus time for each storage condition.
-
Identify and quantify any major degradation products.
-
Determine the shelf-life of the solution under the tested conditions.
-
Mandatory Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. uwyo.edu [uwyo.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. ethz.ch [ethz.ch]
- 13. japsonline.com [japsonline.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. calpaclab.com [calpaclab.com]
- 21. hcs-lab.com [hcs-lab.com]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. gmpsop.com [gmpsop.com]
- 24. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Navigating Pyridazine Reactivity: A Comparative Guide to 3,6-Dichloropyridazin-4-one and its Analogs
For Immediate Release
In the landscape of medicinal chemistry and materials science, pyridazine derivatives are foundational scaffolds for developing novel therapeutics and functional materials. Among these, chlorinated pyridazines serve as versatile intermediates, with their reactivity profile dictating their synthetic utility. This guide provides a comparative analysis of the reactivity of 3,6-Dichloropyridazin-4-one, a key building block, against other pyridazine derivatives, supported by established principles of heterocyclic chemistry.
Introduction to Pyridazine Reactivity
The reactivity of pyridazines, particularly towards nucleophilic aromatic substitution (SNAr), is governed by the electron-deficient nature of the ring system, a consequence of the two adjacent nitrogen atoms. Halogenated pyridazines, such as 3,6-dichloropyridazine, are especially important precursors in the synthesis of a wide array of biologically active molecules due to their susceptibility to displacement of the chloro groups by various nucleophiles.[1][2] The introduction of additional substituents can further modulate this reactivity, influencing both the rate and regioselectivity of these reactions.
Comparative Reactivity Analysis
The reactivity of 3,6-Dichloropyridazin-4-one is best understood in comparison to its parent compound, 3,6-dichloropyridazine, and monosubstituted analogs. The "-one" suffix indicates that this molecule is the keto tautomer of 3,6-Dichloropyridazin-4-ol, and this tautomerism can play a role in its chemical behavior.
The primary mode of reaction for these compounds is nucleophilic aromatic substitution, where a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a chlorine atom). The rate of this reaction is highly dependent on the electronic properties of the pyridazine ring. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, thereby increasing the rate of nucleophilic attack.
Key Factors Influencing Reactivity:
-
Number of Chloro Substituents: The presence of two electron-withdrawing chlorine atoms in 3,6-dichloropyridazine makes the ring significantly more electron-deficient and thus more reactive towards nucleophiles than a monochlorinated pyridazine.
-
Position of Substituents: The positions of the nitrogen atoms and the substituents determine the distribution of electron density in the ring. In pyridazines, the carbons adjacent to the nitrogen atoms are generally more electrophilic.
-
The Carbonyl Group: In 3,6-Dichloropyridazin-4-one, the carbonyl group at the 4-position acts as a potent electron-withdrawing group through resonance and inductive effects. This is expected to further activate the pyridazine ring towards nucleophilic attack, particularly at the adjacent C3 and C5 positions. However, the chlorine is at C3 and C6. The electron-withdrawing effect of the carbonyl at C4 will have a more pronounced activating effect on the chlorine at C3 than at C6.
Theoretical Reactivity Comparison
| Compound | Key Structural Features | Expected Relative Reactivity (SNAr) | Rationale |
| 3-Chloropyridazine | Single chloro substituent. | Baseline | Possesses a single leaving group on an electron-deficient ring, making it susceptible to SNAr. |
| 3,6-Dichloropyridazine | Two chloro substituents. | High | The presence of a second electron-withdrawing chlorine atom further depletes the ring of electron density, making it more electrophilic and thus more reactive than its monochlorinated counterpart.[1] |
| 3,6-Dichloropyridazin-4-one | Two chloro substituents and a carbonyl group at the 4-position. | Very High | The powerful electron-withdrawing nature of the carbonyl group at C4 significantly enhances the electrophilicity of the ring carbons. This is expected to make 3,6-Dichloropyridazin-4-one the most reactive among the three towards nucleophilic substitution, particularly at the C3 position. The reactivity at the C6 position might also be enhanced, though to a lesser extent than at C3. |
Experimental Protocols
To quantitatively assess the relative reactivities, a standardized set of experiments would be required. Below is a general protocol for a competitive nucleophilic substitution reaction.
General Protocol for Comparative Nucleophilic Substitution
Objective: To compare the rate of nucleophilic substitution of various chloropyridazines with a model nucleophile.
Materials:
-
3-Chloropyridazine
-
3,6-Dichloropyridazine
-
3,6-Dichloropyridazin-4-one
-
A chosen nucleophile (e.g., morpholine, sodium methoxide)
-
An appropriate solvent (e.g., DMF, DMSO, Ethanol)
-
Internal standard for analytical quantification (e.g., naphthalene)
-
Analytical equipment (e.g., GC-MS, HPLC)
Procedure:
-
Prepare equimolar solutions of each pyridazine substrate in the chosen solvent.
-
In separate reaction vessels, add a solution of the nucleophile (e.g., 1.1 equivalents) to each of the pyridazine solutions at a controlled temperature (e.g., 25 °C).
-
Add a known amount of the internal standard to each reaction mixture.
-
At regular time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates.
-
Compare the reaction rates to establish the relative reactivity of the pyridazine substrates.
Biological Relevance and Signaling Pathways
The pyridazinone core is a prominent feature in many biologically active molecules, often targeting key signaling pathways involved in disease.[1] For instance, pyridazinone derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is pivotal in angiogenesis (the formation of new blood vessels), a process often dysregulated in cancer.[3]
Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone-based drugs.
The diagram above illustrates a simplified representation of the VEGFR-2 signaling pathway. The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular phosphorylation events, ultimately leading to cell proliferation. Pyridazinone-based inhibitors can be designed to block the kinase activity of VEGFR-2, thereby halting this signaling cascade and inhibiting angiogenesis.[3] This makes them attractive candidates for anticancer therapies.
Conclusion
3,6-Dichloropyridazin-4-one is a highly reactive pyridazine derivative poised for a significant role in synthetic chemistry. The presence of two chloro substituents and an electron-withdrawing carbonyl group renders its ring system exceptionally electrophilic and susceptible to nucleophilic attack. While direct quantitative comparisons with other pyridazines require dedicated experimental studies, theoretical considerations strongly suggest its superior reactivity. This enhanced reactivity, coupled with the biological significance of the pyridazinone core, underscores the importance of 3,6-Dichloropyridazin-4-one as a valuable intermediate for the development of novel pharmaceuticals and other advanced materials. Researchers and drug development professionals can leverage this high reactivity to efficiently construct complex molecular architectures with potential therapeutic applications.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3,6-Dichloropyridazin-4-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,6-Dichloropyridazin-4-ol and its structurally related analogs. While this compound primarily serves as a versatile chemical intermediate in the synthesis of various heterocyclic compounds, its derivatives, particularly pyridazinone analogs, have demonstrated a wide spectrum of pharmacological activities.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways to offer an objective overview for research and drug development purposes.
Overview of Biological Activities
Pyridazinone derivatives have been extensively studied and have shown significant potential in several therapeutic areas. The core pyridazinone scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. The primary biological activities reported for pyridazinone analogs include:
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of pyridazinone derivatives against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
Anti-inflammatory Activity: Several pyridazinone analogs have been shown to possess potent anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[3]
-
Kinase Inhibition: Many pyridazinone derivatives act as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and components of the PI3K/Akt pathway, which are often dysregulated in cancer and other diseases.[4]
-
Other Activities: Research has also indicated potential applications of pyridazinone derivatives as antimicrobial and cardiovascular agents.
It is important to note that while this compound is a crucial starting material for the synthesis of these active compounds, there is a lack of publicly available data on its own biological activity.[5][6] Therefore, this guide focuses on the comparative activities of its more biologically potent derivatives.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various pyridazinone derivatives from selected studies.
Table 1: Anticancer Activity of Pyridazinone Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyridazinone Derivative A | A549 (Lung Carcinoma) | MTT | 0.052 | [7] |
| Pyridazinone Derivative B | CL1-0 (Lung Carcinoma) | MTT | 0.046 | [7] |
| Pyridazinone Derivative C | HT-29 (Colon Adenocarcinoma) | MTT | Varies by derivative | [8] |
| Pyridazinone Derivative D | HCT-116 (Colorectal Carcinoma) | MTT | Varies by derivative | [8] |
Table 2: Anti-inflammatory Activity of Pyridazinone Analogs
| Compound/Analog | Cell Line | Assay | Endpoint | Result | Reference |
| Pyridazinone Derivatives | THP1-Blue (Monocytic) | NF-κB Reporter Assay | Inhibition of LPS-induced NF-κB activity | 48 compounds identified with anti-inflammatory activity | [3] |
| Most Potent Inhibitors | MonoMac-6 (Monocytic) | ELISA | Inhibition of LPS-induced IL-6 production | Verified anti-inflammatory properties | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, CL1-0, HT-29, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.02% to 0.1%) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[7][8]
NF-κB Inhibition Assay
This assay determines the ability of compounds to inhibit the activation of the NF-κB signaling pathway, a key mediator of inflammation.
Protocol:
-
Cell Culture: Human monocytic THP1-Blue cells, which are engineered with an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP), are used.
-
Compound Pre-treatment: Cells are pre-treated with the test pyridazinone derivatives for a defined period.
-
LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Reporter Gene Assay: After incubation, the cell culture supernatant is collected, and the activity of the SEAP reporter protein is measured using a suitable substrate (e.g., QUANTI-Blue™).
-
Data Analysis: The inhibition of NF-κB activity is determined by the reduction in SEAP activity in compound-treated cells compared to LPS-stimulated cells without compound treatment.[3]
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways that are modulated by pyridazinone derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2779-81-9|this compound|BLD Pharm [bldpharm.com]
- 7. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy of Pyridazinone Derivatives as Potent Enzyme Inhibitors
For Immediate Release
This guide provides a comparative analysis of the efficacy of pyridazinone derivatives, particularly those synthesized from 3,6-dichloropyridazine precursors, as inhibitors of key enzymes implicated in various diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.
Introduction
Pyridazinone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities. Their versatile scaffold allows for structural modifications to achieve potent and selective inhibition of various enzyme targets. This guide focuses on derivatives of 3,6-dichloropyridazine, a common starting material for the synthesis of bioactive pyridazinones, and their inhibitory effects on enzymes such as Cyclooxygenase-2 (COX-2), Receptor-Interacting Protein Kinase 1 (RIPK1), and Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: Inhibitory Activity of Pyridazinone Derivatives
The following tables summarize the in vitro inhibitory activity of various pyridazinone derivatives against their respective enzyme targets. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| Derivative 1 | COX-2 | 0.05 | >200 | Celecoxib | 0.05 |
| COX-1 | >10 | ||||
| Derivative 2 | COX-2 | 0.06 | >166.7 | Celecoxib | 0.05 |
| COX-1 | >10 | ||||
| Derivative 3 | COX-2 | 2.16 | 2.51 | Celecoxib | 2.16 |
| COX-1 | 5.42 | ||||
| Derivative 4 | COX-2 | 1.15 | 8.31 | Celecoxib | 2.16 |
| COX-1 | 9.56 |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[1][2]
Table 2: Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 13c | RIPK1 | 59.8 | GSK'963 | Not specified |
| Compound 13 | RIPK1 | Not specified (potent) | Nec-1s | Not specified |
Note: These compounds have been identified as potent inhibitors of RIPK1, a key mediator of necroptosis.[3][4][5]
Table 3: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 11m | CDK2 | 20.1 | Roscovitine | Not specified |
| Compound 11h | CDK2 | 43.8 | Roscovitine | Not specified |
| Compound 11l | CDK2 | 55.6 | Roscovitine | Not specified |
| Compound 11e | CDK2 | 151 | Roscovitine | Not specified |
Note: These 3,6-disubstituted pyridazine derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are generalized from several sources and may require optimization for specific experimental conditions.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hemin, and a solution of a peroxidase substrate (e.g., TMPD). Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation : Reconstitute purified human COX-1 or COX-2 enzyme in the reaction buffer.
-
Assay Procedure :
-
To a 96-well plate, add the reaction buffer, hemin, and the enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations or the reference inhibitor. Include a control with solvent only.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
-
Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Receptor-Interacting Protein Kinase 1 (RIPK1) Kinase Assay (In Vitro)
This assay measures the inhibition of RIPK1 kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation : Prepare a kinase reaction buffer, ATP solution, and a substrate solution (e.g., myelin basic protein, MBP). Prepare stock solutions of the test compounds in DMSO.
-
Enzyme Preparation : Use purified recombinant human RIPK1 enzyme.
-
Assay Procedure :
-
In a 96-well plate, add the RIPK1 enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cyclin-Dependent Kinase 2 (CDK2) Assay (In Vitro)
This assay assesses the inhibition of CDK2/Cyclin A2 activity.
-
Reagent Preparation : Prepare a kinase buffer, ATP solution, and a solution of a suitable substrate (e.g., a histone H1-derived peptide). Prepare stock solutions of the test compounds in DMSO.
-
Enzyme Preparation : Use a purified recombinant human CDK2/Cyclin A2 enzyme complex.
-
Assay Procedure :
-
In a 96-well plate, add the CDK2/Cyclin A2 enzyme complex and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ADP production as described for the RIPK1 assay.
-
-
Data Analysis : Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biological pathways targeted by the pyridazinone derivatives and a general workflow for screening these compounds.
References
- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 3,6-Dichloropyridazin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of synthesized 3,6-Dichloropyridazin-4-ol and its derivatives against alternative pyridazinone compounds. By presenting key experimental data and detailed protocols, this document aims to assist researchers in the accurate characterization of novel pyridazinone-based molecules. The pyridazinone scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Comparative Analysis of Spectroscopic and Physicochemical Data
The structural elucidation of newly synthesized compounds is paramount. This section compares the key validation data for this compound with two representative pyridazinone alternatives known for their biological activity: a pyridazinone-based COX-2 inhibitor and a 3-amino-6-chloropyridazin-4-ol derivative.
| Property | This compound | Alternative 1: Pyridazinone COX-2 Inhibitor Derivative | Alternative 2: 3-Amino-6-chloropyridazin-4-ol |
| Molecular Formula | C₄H₂Cl₂N₂O | C₁₇H₁₄N₂O₂ | C₄H₄ClN₃O |
| Molecular Weight | 164.98 g/mol | Varies based on substitution | 145.55 g/mol [1] |
| Melting Point (°C) | 199-200 | Varies | Not explicitly available |
| ¹H NMR (δ ppm) | Data not fully available. Aromatic protons of the pyridazine ring are expected. | Aromatic and substituent-specific proton signals are observed. | Data not fully available. Aromatic protons and amine protons are expected. |
| ¹³C NMR (δ ppm) | Data not fully available. Signals for chlorinated and hydroxylated carbons are expected. | Aromatic and substituent-specific carbon signals are observed.[2] | Data not fully available. |
| Mass Spec (m/z) | Expected [M]+ at ~164/166/168 due to chlorine isotopes. Fragmentation would involve loss of CO, Cl, and HCl. | Molecular ion peak corresponding to the specific derivative, with fragmentation patterns related to the substituents.[2] | Expected [M]+ at ~145/147 due to chlorine isotope. |
| FTIR (cm⁻¹) | Expected peaks for O-H, N-H, C=O, and C-Cl stretching. | Characteristic peaks for amide, aromatic rings, and other functional groups present in the specific derivative.[2] | Expected peaks for N-H, O-H, C=O, and C-Cl stretching. |
| X-ray Crystal Data | Not readily available. | Crystal system, space group, and unit cell dimensions are determined for specific derivatives.[3][4] | Not readily available. |
Experimental Protocols for Structural Validation
Accurate and reproducible experimental methods are critical for the validation of synthesized compounds. The following are detailed protocols for the key analytical techniques used in the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width ~30°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[5]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS Analysis (for softer ionization):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.
-
-
EI-MS Analysis (for fragmentation patterns):
-
Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum, which will show the molecular ion and characteristic fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature for chlorinated compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-Cl).
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6][7]
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.[3][4]
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of the structural validation process and the relationship between different analytical techniques.
Caption: Workflow for the synthesis and structural validation of pyridazinone derivatives.
Caption: Relationship between analytical techniques and the structural information they provide.
References
- 1. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to LC-MS and Alternative Methods for the Confirmation of 3,6-Dichloropyridazin-4-ol Products
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 3,6-Dichloropyridazin-4-ol and its related products are crucial for ensuring the integrity of synthesis, the purity of intermediates, and the safety of final products.[1][2] This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by representative experimental data and detailed methodologies.
While specific validated methods for this compound are not extensively published, this guide synthesizes established analytical approaches for structurally similar compounds, such as chlorinated pesticides and other nitrogen-containing heterocycles, to provide a robust framework for analysis.
Methodology Comparison
The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS is generally the preferred method for its high sensitivity and specificity, particularly for complex matrices. However, HPLC-UV and GC-MS present viable alternatives with their own advantages.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity/Selectivity | Very High | Moderate | High |
| Sensitivity (Typical LOQ) | Very Low (sub-ng/mL to pg/mL) | Low to Moderate (sub-µg/mL to ng/mL) | Low (pg to low ng on column) |
| Sample Throughput | High | High | Moderate |
| Cost (Instrument) | High | Low | Moderate to High |
| Key Considerations | Excellent for trace-level detection and confirmation in complex matrices. | Cost-effective for routine analysis of the main component; may lack sensitivity for trace impurities.[3][4][5] | Suitable for volatile and thermally stable analogs; this compound may require derivatization to improve volatility. |
Quantitative Performance Data
The following table summarizes representative quantitative data achievable with each technique, based on validated methods for similar halogenated organic compounds.[6][7][8][9][10][11] These values should be established for this compound through specific method validation.
Table 2: Representative Quantitative Performance Data
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 0.1 - 1 µg/mL | 0.1 - 10 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.995 |
| Recovery (%) | 85 - 115% | 90 - 110% | 80 - 110% |
| Precision (RSD %) | < 15% | < 5% | < 15% |
Experimental Protocols
Representative LC-MS/MS Method
This method is designed for the sensitive quantification and confirmation of this compound and its potential impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare calibration standards and test samples within the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
b. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: These must be optimized for this compound (MW 164.98) and its potential byproducts. For the parent compound, the precursor ion would likely be [M+H]⁺ at m/z 165. Product ions would be determined by infusion and fragmentation experiments.
Alternative Method 1: HPLC-UV
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Perform serial dilutions to create calibration standards from approximately 0.5 µg/mL to 100 µg/mL.
b. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
Alternative Method 2: GC-MS
This method is applicable if the analyte and its impurities are thermally stable and sufficiently volatile. Derivatization may be necessary to improve the chromatographic properties of this compound.
a. Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with hexane for GC-MS analysis.
b. Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-450.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical comparison of analytical methods.
Caption: Potential synthesis pathway and impurities.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. turkjps.org [turkjps.org]
- 4. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study | MDPI [mdpi.com]
- 5. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs | Semantic Scholar [semanticscholar.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cromlab-instruments.es [cromlab-instruments.es]
Comparative study of different synthetic routes to 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Heterocyclic Intermediate
3,6-Dichloropyridazin-4-ol, and its tautomer 4,5-dichloro-3(2H)-pyridazinone, are valuable heterocyclic compounds that serve as crucial intermediates in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries. The arrangement of chloro and hydroxyl functional groups on the pyridazine ring provides multiple reactive sites for further molecular elaboration. This guide presents a comparative study of the primary synthetic routes to this important building block, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.
Executive Summary
Two principal synthetic strategies for the preparation of this compound have been identified and analyzed. The first and more direct approach utilizes mucochloric acid as the starting material, which upon reaction with a hydrazine source, directly yields the target pyridazinone ring. A second potential pathway involves the cyclization of dichloromaleic anhydride with hydrazine to form a dichlorinated maleic hydrazide derivative, which would be the direct precursor to the target molecule. While the synthesis of the related 3,6-dichloropyridazine from maleic anhydride is well-established, the direct synthesis of the 4-hydroxy derivative from a dichlorinated maleic anhydride represents a logical, albeit less commonly cited, alternative. This guide will focus on the more explicitly documented route from mucochloric acid and a theoretical, yet chemically sound, route from dichloromaleic anhydride for a comprehensive comparison.
Comparative Data of Synthetic Routes
| Parameter | Route 1: From Mucochloric Acid | Route 2: From Dichloromaleic Anhydride |
| Starting Material | Mucochloric Acid | Dichloromaleic Anhydride |
| Key Reagents | Hydrazine hydrate or Semicarbazide hydrochloride | Hydrazine hydrate |
| Reaction Type | Condensation/Cyclization | Condensation/Cyclization |
| Reported Yield | Moderate to Good | Theoretical, expected to be high |
| Reaction Conditions | Room temperature to mild heating | Expected to be mild to moderate heating |
| Advantages | Direct formation of the pyridazinone ring, readily available starting material. | Potentially high atom economy, straightforward cyclization. |
| Disadvantages | May require purification to remove side products. | Less documented in literature for this specific product. |
| Safety & Environment | Mucochloric acid is corrosive and an irritant. Hydrazine is toxic and a suspected carcinogen. | Dichloromaleic anhydride is corrosive. Hydrazine is toxic and a suspected carcinogen. |
Experimental Protocols
Route 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone from Mucochloric Acid
This protocol is based on the established reaction of mucochloric acid with a hydrazine source to form the dichloropyridazinone ring.
Materials:
-
Mucochloric acid
-
Semicarbazide hydrochloride
-
Methanol
-
Water
Procedure:
-
A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is stirred at room temperature.
-
To this solution, semicarbazide hydrochloride (1.81 g, 0.016 mol) dissolved in a 1:1 mixture of methanol and water (10 ml) is added dropwise.
-
The reaction mixture is stirred for 20 minutes at room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and dried to yield 4,5-dichloro-3(2H)-pyridazinone.
Route 2: Proposed Synthesis of 4,5-dichloro-3(2H)-pyridazinone from Dichloromaleic Anhydride
This proposed synthesis is analogous to the well-established synthesis of maleic hydrazide from maleic anhydride.
Materials:
-
Dichloromaleic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dichloromaleic anhydride (1.67 g, 0.01 mol) is dissolved in ethanol (20 ml) in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (0.5 g, 0.01 mol) is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for 2-3 hours.
-
Upon cooling, the product is expected to crystallize from the solution.
-
The solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
The synthesis of this compound is most directly achieved through the condensation of mucochloric acid with a hydrazine source. This method is straightforward and utilizes readily available starting materials. An alternative route, employing dichloromaleic anhydride, is proposed based on established chemical principles for the synthesis of related pyridazinones. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. Both routes involve the use of hazardous reagents, and appropriate safety precautions must be taken. Further optimization of the proposed route from dichloromaleic anhydride could offer a highly efficient and atom-economical alternative for the production of this valuable intermediate.
In Vitro Efficacy of Novel Compounds Derived from 3,6-Dichloropyridazin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel compounds derived from the versatile chemical intermediate, 3,6-Dichloropyridazin-4-ol. The data presented herein, sourced from recent studies, highlights the cytotoxic and kinase inhibitory potential of this emerging class of compounds against various cancer cell lines, benchmarked against established therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.
Comparative Efficacy Data
The in vitro anticancer activity of novel pyridazinone derivatives is summarized below. These compounds, synthesized from precursors like 3,6-dichloropyridazine, demonstrate a range of potencies across different cancer cell lines. For context, their performance is compared with doxorubicin and sorafenib, two widely used anticancer drugs.
Cytotoxicity Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell growth, by 50%. The following table presents the IC50 values of various pyridazinone derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Pyridazinone 11m | T-47D | Breast Cancer | 0.43 ± 0.01 | Doxorubicin | - |
| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | Doxorubicin | - | |
| Novel Pyridazinone 4b | HNO97 | Head and Neck | - | Doxorubicin | - |
| FaDu | Head and Neck | - | Doxorubicin | - | |
| MDA-MB-468 | Breast Cancer | - | Doxorubicin | - | |
| A375 | Melanoma | - | Doxorubicin | - | |
| HCT116 | Colon Cancer | - | Doxorubicin | - | |
| Nicotinamide Derivative 6 | HCT-116 | Colon Cancer | 9.3 ± 0.02 | Sorafenib | 53.65 nM |
| HepG-2 | Liver Cancer | 7.8 ± 0.025 | Sorafenib | - | |
| 4-Phenoxyquinoline 15a | HT-29 | Colon Cancer | 0.10 | Foretinib | - |
| H460 | Lung Cancer | 0.13 | Foretinib | - | |
| A549 | Lung Cancer | 0.05 | Foretinib | - |
Note: Some data is presented as growth inhibition percentage rather than IC50 values. For instance, compound 4b showed strong to very strong anticancer potential against several cell lines compared to doxorubicin.[1]
VEGFR-2 Kinase Inhibitory Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established anticancer strategy. The following table compares the VEGFR-2 inhibitory activity of novel pyridazinone derivatives with the established inhibitor, Sorafenib.
| Compound/Derivative | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| Nicotinamide Derivative 6 | 60.83 | Sorafenib | 53.65 |
| Nicotinamide Derivative 10 | 63.61 | Sorafenib | 53.65 |
| Quinoxaline Derivative 11 | 192 | Sorafenib | 82 |
| 4-Phenoxyquinoline 15a | 2.15 (c-Met) | Foretinib | - |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of further experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel pyridazinone compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the novel compounds and reference drugs for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[4][5]
Materials:
-
Human cancer cell lines
-
Novel pyridazinone compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[2]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Novel pyridazinone compounds and reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagent. Measure the luminescence signal using a luminometer. The kinase activity is inversely proportional to the luminescence.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the synthesis and in vitro testing of novel pyridazinone derivatives.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
Benchmarking 3,6-Dichloropyridazin-4-ol: A Comparative Guide to its Synthetic Utility in Developing Kinase Inhibitors
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the discovery of novel therapeutic agents. 3,6-Dichloropyridazin-4-ol is a versatile heterocyclic compound, primarily utilized as a synthetic intermediate in the creation of a wide array of biologically active molecules. While direct quantitative performance data for this compound in biological assays is not extensively documented, its value is benchmarked by the efficacy of the compounds derived from it. This guide provides a comparative overview of the performance of pyridazine derivatives, illustrating the synthetic utility of the 3,6-dichloropyridazine scaffold in developing potent kinase inhibitors.
Performance of 3,6-Disubstituted Pyridazine Derivatives in Anticancer and Kinase Assays
The 3,6-disubstituted pyridazine core, readily accessible from precursors like this compound, is a key pharmacophore in a variety of potent inhibitors targeting key enzymes in cell signaling pathways. A notable example is the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, which is often dysregulated in cancer.
Here, we compare the in vitro efficacy of a series of 3,6-disubstituted pyridazine derivatives against human cancer cell lines and their inhibitory activity against the CDK2 enzyme.
Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | Modification on Pyridazine Core | Target Cell Line | IC50 (µM) |
| 11e | 3-(4-(pyridin-2-yl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine | T-47D (Breast Cancer) | 0.85 ± 0.02 |
| MDA-MB-231 (Breast Cancer) | 1.98 ± 0.07 | ||
| 11h | 3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine | T-47D (Breast Cancer) | 0.43 ± 0.01 |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | ||
| 11l | 3,6-di(morpholin-4-yl)pyridazine | T-47D (Breast Cancer) | 1.11 ± 0.04 |
| MDA-MB-231 (Breast Cancer) | 2.01 ± 0.08 | ||
| 11m | 3-(4-methylpiperazin-1-yl)-6-morpholinopyridazine | T-47D (Breast Cancer) | 0.59 ± 0.02 |
| MDA-MB-231 (Breast Cancer) | 1.05 ± 0.04 |
Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]
Table 2: In Vitro CDK2 Inhibitory Activity of Selected Pyridazine Derivatives
| Compound ID | Modification on Pyridazine Core | Target Enzyme | IC50 (nM) |
| 11e | 3-(4-(pyridin-2-yl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine | CDK2 | 151 ± 6.16 |
| 11h | 3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine | CDK2 | 43.8 ± 1.79 |
| 11l | 3,6-di(morpholin-4-yl)pyridazine | CDK2 | 55.6 ± 2.27 |
| 11m | 3-(4-methylpiperazin-1-yl)-6-morpholinopyridazine | CDK2 | 20.1 ± 0.82 |
Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents targeting CDK2.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented above.
Synthesis of 3,6-Disubstituted Pyridazine Derivatives (General Procedure)
A common synthetic route to generate diverse 3,6-disubstituted pyridazines involves the nucleophilic substitution of the chlorine atoms on a 3,6-dichloropyridazine precursor.
Workflow for the Synthesis of 3,6-Disubstituted Pyridazines
Caption: A generalized synthetic workflow for creating 3,6-disubstituted pyridazine derivatives.
Materials:
-
3,6-dichloropyridazine
-
Appropriate primary or secondary amines (e.g., pyrrolidine, morpholine, substituted piperazines)
-
Solvent (e.g., n-butanol, ethanol)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
A solution of 3,6-dichloropyridazine and the first amine in a suitable solvent is refluxed for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the intermediate product, a 3-chloro-6-substituted pyridazine, is isolated and purified.
-
The intermediate is then reacted with a second amine under similar conditions to yield the final 3,6-disubstituted pyridazine derivative.
-
The final product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Workflow of the Sulforhodamine B (SRB) Assay
Caption: An overview of the experimental workflow for the Sulforhodamine B (SRB) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
After incubation, the cells are fixed with cold trichloroacetic acid (TCA).
-
The fixed cells are washed, dried, and stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.[1]
In Vitro CDK2 Kinase Inhibition Assay
The inhibitory effect of the compounds on CDK2 activity is often measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
CDK2 Signaling Pathway and Inhibition
Caption: A simplified diagram of the CDK2 signaling pathway in the G1/S cell cycle transition and the point of inhibition by pyridazine derivatives.
Procedure:
-
The kinase reaction is set up in a multi-well plate containing the CDK2 enzyme, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
The test compounds (inhibitors) are added at various concentrations.
-
The reaction is incubated to allow for the phosphorylation of the substrate by CDK2.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction.
-
The luminescence is measured, and the IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1][2]
Conclusion
While this compound is not typically evaluated for its direct biological activity, its performance as a synthetic precursor is exceptional. The 3,6-disubstituted pyridazine scaffold, which can be readily synthesized from it, has proven to be a highly effective core for the development of potent and selective kinase inhibitors with significant anticancer activity. The data presented herein demonstrates that derivatives of this scaffold can achieve nanomolar efficacy against key cancer targets like CDK2. For researchers and drug development professionals, this compound represents a valuable and well-validated building block for the synthesis of next-generation targeted therapies.
References
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Pyridazine-Based Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of antibodies generated against pyridazine-based haptens. Understanding antibody specificity is critical for the development of reliable and specific immunoassays for pharmaceuticals, agrochemicals, and other compounds containing the pyridazine moiety. Due to the limited availability of direct comparative studies on a wide range of pyridazine-based haptens in publicly available literature, this guide leverages established principles of immunoassay development for small molecules to present a predictive analysis. A hypothetical case study centered around an antibody raised against a hapten derived from the pyridazine-containing drug, minaprine, will be used to illustrate these principles.
The Immunological Challenge of Pyridazine-Based Haptens
Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, a core structure present in numerous bioactive molecules. To generate an immune response against such small molecules (haptens), they must be conjugated to a larger carrier protein. The specificity and cross-reactivity of the resulting antibodies are critically influenced by the hapten's structure, the point of attachment to the carrier protein, and the overall immunogen design.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is a measure of its ability to bind to molecules that are structurally similar to the target analyte. This is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, various structurally related compounds compete with the target analyte for binding to the antibody. The results are commonly expressed as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the target analyte.
Data Presentation: A Hypothetical Case Study
The following table summarizes the hypothetical cross-reactivity data for a polyclonal antibody raised against a minaprine-like hapten. The analysis compares its reactivity with minaprine and its known metabolites, as well as other structurally related pyridazine derivatives. This comparative approach is crucial for predicting the performance of an immunoassay in complex biological matrices where structurally similar compounds may be present.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Minaprine (Target) | Pyridazine with specific side chain | 10 | 100 |
| Metabolite A (Hydroxylated) | Pyridazine with hydroxylated side chain | 50 | 20 |
| Metabolite B (Demethylated) | Pyridazine with demethylated side chain | 100 | 10 |
| Pyridazine | Unsubstituted pyridazine ring | >1000 | <1 |
| 3-Methylpyridazine | Pyridazine with a methyl group | 800 | 1.25 |
| Phthalazine | Benzopyridazine | >1000 | <1 |
Cross-Reactivity (%) = (IC50 of target analyte / IC50 of cross-reactant) x 100%
Experimental Protocols
Below are detailed methodologies for the key experiments involved in generating and assessing the specificity of antibodies against pyridazine-based haptens.
Hapten Synthesis and Conjugation to Carrier Protein
The design of the hapten is a critical first step. A linker arm is typically introduced at a position on the pyridazine ring that is distal from the key antigenic determinants to ensure that the characteristic features of the molecule are exposed to the immune system.
Example Protocol for Hapten Synthesis (Minaprine Derivative):
-
Functionalization: Introduce a reactive carboxyl group to the minaprine structure, for instance, by modifying the phenyl ring or the methyl group.
-
Activation: Activate the carboxyl group of the hapten using N-hydroxysuccinimide (NHS) and a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation: React the activated hapten with carrier proteins, typically bovine serum albumin (BSA) for the immunogen and ovalbumin (OVA) for the coating antigen. The reaction is usually carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C.
-
Purification: Remove unconjugated hapten and reagents by dialysis against the same buffer.
Antibody Production and Purification
-
Immunization: Emulsify the hapten-BSA conjugate with an adjuvant and immunize animals (e.g., rabbits or mice) according to a standard immunization schedule.
-
Titer Determination: Monitor the antibody titer in the serum using a non-competitive ELISA.
-
Purification (Optional): For higher specificity, purify the antibodies from the antiserum using affinity chromatography on a column with the immobilized hapten.
Competitive Indirect ELISA for Cross-Reactivity Analysis
This is the core assay for determining the specificity of the antibodies.
Protocol for Competitive Indirect ELISA:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (hapten-OVA conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBST containing 1% BSA) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: Add a mixture of the primary antibody (at a predetermined dilution) and either the standard (target analyte) or the potential cross-reactant at various concentrations to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The cross-reactivity is calculated as previously described.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Hapten Synthesis and Conjugation.
Caption: Competitive Indirect ELISA Workflow.
Caption: Logical Flow of Antibody Cross-Reactivity.
Conclusion
The specificity of antibodies raised against pyridazine-based haptens is a critical determinant of immunoassay performance. As illustrated in our hypothetical case study, even minor structural modifications, such as hydroxylation or demethylation, can significantly impact antibody recognition. A thorough evaluation of cross-reactivity with potential metabolites and structurally related compounds is therefore an indispensable step in the development and validation of any immunoassay for a pyrid
Head-to-head comparison of catalytic systems for pyridazine functionalization
A Researcher's Guide to Catalytic Systems for Pyridazine Functionalization
For professionals in drug discovery and development, the selective functionalization of the pyridazine scaffold is a critical task. Pyridazine derivatives are integral to numerous pharmacologically active agents, valued for their unique physicochemical properties such as dipole moment and hydrogen bonding capabilities. However, the electron-deficient nature of the pyridazine ring presents distinct challenges for its selective modification. This guide offers a head-to-head comparison of prominent catalytic systems for pyridazine functionalization, focusing on palladium, nickel, and copper-based catalysts, as well as emerging metal-free strategies. By presenting quantitative data, detailed experimental protocols, and a logical workflow for catalyst selection, this document aims to empower researchers to make informed decisions for synthesizing novel pyridazine-based molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis remains the cornerstone for functionalizing pyridazine rings, particularly through cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds, leveraging the reaction between a halogenated pyridazine and a boronic acid or ester. The electron-deficient character of the pyridazine heterocycle often facilitates the oxidative addition of palladium to the carbon-halogen bond, sometimes even without the need for specialized, expensive ligands[1].
These reactions are valued for their tolerance of a wide variety of functional groups and the commercial availability of numerous coupling partners[1]. Different palladium precursors and ligands can be employed to optimize reaction efficiency, yield, and selectivity for various pyridazine substrates.
Table 1: Comparison of Palladium-Catalyzed Suzuki-Miyaura Reactions for Pyridazine Functionalization
| Catalyst/Precatalyst | Ligand | Pyridazine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 28 |
| Pd(PPh₃)₄ | - | 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophene-2-boronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 25 |
| Pd(OAc)₂ | PPh₃ | 3,6-Dichloropyridazine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 (mono-arylated) |
| Pd₂(dba)₃ | Xantphos | 3-Chloro-6-iodopyridazine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 (at C6) |
Data collated from representative literature to showcase typical conditions and outcomes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromopyridazine derivative[1].
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 eq)
-
(Hetero)arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine, the corresponding (hetero)arylboronic acid, and Na₂CO₃.
-
The vessel is purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture (toluene/ethanol/water) and the Pd(PPh₃)₄ catalyst.
-
The mixture is heated to 100 °C and stirred for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired functionalized pyridazine.
Nickel-Catalyzed C–H Functionalization
As a more cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds[2]. This approach avoids the need for pre-functionalized (e.g., halogenated) substrates, offering a more atom-economical route. For nitrogen-containing heterocycles, nickel catalysts have been successfully applied to C–H arylations and alkenylations, often using phenol or enol derivatives as coupling partners[3]. The success of these reactions is often dependent on the choice of ligand and solvent, with tertiary alcohols found to be particularly effective[3].
Table 2: Comparison of Nickel-Catalyzed C–H Functionalization of Azoles
| Catalyst/Precatalyst | Ligand | Heterocycle Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ni(OTf)₂ | dcype | 1-Methylimidazole | 4-Chlorophenyl pivalate | K₃PO₄ | t-Amyl alcohol | 130 | 24 | 85 |
| Ni(OTf)₂ | dcype | Thiazole | Phenyl pivalate | K₃PO₄ | t-Amyl alcohol | 130 | 24 | 78 |
| Ni(cod)₂ | P(i-Pr)₃ | Alkenyl-substituted pyridone | - (Intramolecular) | - | Toluene | 80 | 12 | 85 |
Note: Direct head-to-head data for pyridazine is limited; data from related azoles and pyridones are presented to illustrate catalyst system performance. dcype = 1,2-bis(dicyclohexylphosphino)ethane.
Experimental Protocol: General Procedure for Ni-Catalyzed C–H Arylation
The following protocol is adapted from procedures for the C–H arylation of azoles, which can serve as a starting point for pyridazine functionalization[3].
Materials:
-
Pyridazine substrate (1.0 eq)
-
Aryl pivalate or chloroarene (1.5 eq)
-
Ni(OTf)₂ (10 mol%)
-
dcype (12 mol%)
-
K₃PO₄ (2.0 eq)
-
tert-Amyl alcohol
Procedure:
-
In a glovebox, an oven-dried reaction vial is charged with Ni(OTf)₂, the dcype ligand, and K₃PO₄.
-
The pyridazine substrate and the aryl coupling partner are added, followed by tert-amyl alcohol.
-
The vial is sealed with a cap and removed from the glovebox.
-
The reaction mixture is placed in a preheated oil bath at 130 °C and stirred for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to isolate the arylated product.
Copper-Catalyzed Functionalization
Copper catalysts offer a versatile and economical platform for a range of pyridazine functionalization reactions, including C-N and C-C bond formation. Copper-catalyzed methods are particularly noted for their utility in synthesizing nitrogen-containing heterocycles through cyclization and annulation strategies[4][5]. For instance, copper-catalyzed oxidative cyclization provides a direct route to substituted imidazo[1,2-b]pyridazines[6]. These systems often operate under mild conditions and exhibit high regioselectivity.
Table 3: Comparison of Copper-Catalyzed Reactions for N-Heterocycle Synthesis
| Catalyst/Precatalyst | Reaction Type | Substrate | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(OTf)₂ | Oxidative Cyclization | 3-Aminopyridazine | Bromoalkyne | MeCN | 60 | 12 | ~60 |
| Cu(OAc)₂ | Annulation | 2-Aminopyridine | Benzoic Acid | DMSO | 120 | 24 | 85 |
| CuI | Hydroamination | 2-Alkynylazobenzene | - (Intramolecular) | Toluene | 110 | 12 | 75 |
Data collated from representative literature on N-heterocycle synthesis to demonstrate the utility of copper catalysis.
Experimental Protocol: General Procedure for Copper-Catalyzed Oxidative Cyclization
This protocol is based on the synthesis of imidazo[1,2-b]pyridazines and is a relevant starting point for copper-catalyzed reactions involving pyridazine substrates[6].
Materials:
-
3-Aminopyridazine (1.0 eq)
-
Haloalkyne (1.2 eq)
-
Cu(OTf)₂ (10 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
A mixture of 3-aminopyridazine and the haloalkyne is prepared in acetonitrile.
-
The catalyst, Cu(OTf)₂, is added to the solution.
-
The reaction is stirred at 60 °C under an atmosphere of oxygen (1 atm) for 12 hours.
-
After the reaction is complete, the solvent is removed under vacuum.
-
The resulting residue is purified by silica gel chromatography to obtain the functionalized product.
Decision Workflow for Catalyst Selection
Choosing the appropriate catalytic system depends on several factors, including the desired bond formation, the availability of starting materials (pre-functionalized vs. unfunctionalized), and the target regioselectivity. The following diagram provides a logical workflow to guide the selection process.
Caption: Decision workflow for selecting a catalytic system for pyridazine functionalization.
Conclusion
The functionalization of the pyridazine core is achievable through a variety of catalytic systems, each with distinct advantages and limitations. Palladium catalysis offers robust and high-yielding methods for cross-coupling of pre-functionalized pyridazines, benefiting from a broad substrate scope and well-understood mechanisms. Nickel catalysis provides a powerful, atom-economical alternative for direct C–H functionalization, reducing the need for preparatory steps. Copper catalysis presents a cost-effective and versatile option, particularly for C–N bond formation and cyclization reactions. Finally, metal-free methods are an emerging area that promises functionalization without the risk of metal contamination[7]. The optimal choice of catalyst will ultimately depend on the specific synthetic target, economic considerations, and the desired balance between reaction efficiency and sustainability.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,6-Dichloropyridazin-4-ol (CAS No. 2779-81-9) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its chemical structure as a chlorinated heterocyclic compound, this compound is anticipated to be a hazardous substance. While specific toxicity data for this compound is limited, the safety profile of the closely related compound 3,6-Dichloropyridazine (CAS No. 141-30-0) provides a strong indication of its potential hazards. The following table summarizes the likely hazards and the mandatory personal protective equipment required for handling.
| Hazard Category | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed[1][2][3][4] | Standard laboratory PPE as listed below. |
| Skin Irritation | H315: Causes skin irritation[1][2][3][4] | Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves before each use. Body Protection: Flame-retardant lab coat. A chemical-resistant apron should be worn over the lab coat for procedures with a high risk of splashing. |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3][4] | Eye Protection: Tight-sealing safety goggles. Face Protection: A face shield must be worn in conjunction with safety goggles, especially when handling the solid compound or solutions. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2][3][4] | Respiratory Protection: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for preparing a solution of this compound.
2.1. Preparation and Engineering Controls
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Gather Materials: Assemble all necessary PPE, glassware, reagents, and a designated, labeled waste container within the fume hood.
2.2. Weighing the Compound
-
Don PPE: Put on all required personal protective equipment.
-
Tare the Balance: Place a clean weigh boat on an analytical balance located inside the fume hood and tare it.
-
Dispense the Solid: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.
-
Record the Mass: Accurately record the mass of the compound.
2.3. Dissolution
-
Transfer to Flask: Carefully transfer the weighed solid into an appropriately sized volumetric flask.
-
Rinse Weigh Boat: Use a small amount of the desired solvent to rinse any remaining solid from the weigh boat into the flask.
-
Add Solvent: Add the solvent to the flask, filling to approximately half of the final volume.
-
Dissolve: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Dilute to Volume: Once the solid is fully dissolved, add the remaining solvent to reach the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
2.4. Post-Handling
-
Clean Equipment: Thoroughly clean the spatula and any reusable glassware with an appropriate solvent.
-
Decontaminate Work Area: Wipe down the work surface inside the fume hood.
-
Store Solution: Store the prepared solution in a tightly sealed and clearly labeled container in a designated and secure location.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled, and sealed container for halogenated organic waste. |
| Solutions of this compound | Collect in a designated, labeled, and sealed container for halogenated organic liquid waste. Do not pour down the drain. |
| Contaminated PPE (gloves, weigh boats, etc.) | Place in a designated, labeled, and sealed container for solid hazardous waste. |
All waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and contaminated debris into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. |
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
